Furan-2-sulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
furan-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKOSPNJXYCZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383535 | |
| Record name | Furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52665-48-2 | |
| Record name | Furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Furan-2-sulfonyl chloride (CAS: 52665-48-2) for Researchers and Drug Development Professionals
Furan-2-sulfonyl chloride , with the CAS number 52665-48-2, is a reactive chemical intermediate that serves as a crucial building block in medicinal chemistry and organic synthesis. Its utility primarily lies in its ability to introduce the furan-2-sulfonyl moiety into molecules, a functional group present in various compounds with interesting biological activities. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a pale yellow liquid that is highly reactive, particularly with nucleophiles and water. It is essential to handle this compound with appropriate safety precautions in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C4H3ClO3S | [1][2] |
| Molecular Weight | 166.58 g/mol | [1][2] |
| CAS Number | 52665-48-2 | [1] |
| Appearance | Pale yellow liquid | [1] |
| Boiling Point | 79-81 °C at 10 mmHg | [3] |
| Density | 1.529 g/cm³ (predicted) | [4] |
| InChI Key | IEKOSPNJXYCZHY-UHFFFAOYSA-N | [3] |
| SMILES | C1=COC(=C1)S(=O)(=O)Cl | [1] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
| Spectroscopic Data | Description | Reference(s) |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the furan ring protons. | [5] |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. | [6] |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. | [5][7] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the sulfonyl chloride and furan functional groups. | [5] |
Synthesis of this compound
This compound is typically synthesized from furan-2-sulfonic acid. A common method involves the reaction of the sulfonic acid with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Reactivity and Applications in Drug Development
The primary utility of this compound in drug development lies in its reactivity towards nucleophiles, most notably amines, to form sulfonamides. The furan-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.
Synthesis of Furan Sulfonamides
The reaction of this compound with primary or secondary amines is a straightforward and widely used method to synthesize furan-2-sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Anticancer Activity of Furan Sulfonamide Derivatives
Numerous studies have demonstrated the potential of furan sulfonamides as anticancer agents. These compounds have been shown to target various mechanisms involved in cancer progression, including the inhibition of key enzymes and disruption of cellular processes.
Tubulin Polymerization Inhibition: Certain furan-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[1][5][7][8] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Kinase Inhibition: The furan moiety is also found in a number of kinase inhibitors.[5] Kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound can be designed to target specific kinases, such as those in the PI3K/Akt pathway, which is frequently overactive in cancer.
The following table summarizes the in vitro cytotoxic activity of some furan-based compounds against the MCF-7 human breast cancer cell line.
| Compound | IC₅₀ (µM) against MCF-7 | Reference(s) |
| Furan-based derivative 4 | 4.06 | [1] |
| Furan-based derivative 7 | 2.96 | [1] |
| Azo-based sulfonamide 8h | 0.18 | [9] |
| Azo-based sulfonamide 8i | 0.19 | [9] |
| Azo-based sulfonamide 8j | 0.21 | [9] |
Antibacterial Activity of Furan Sulfonamide Derivatives
The sulfonamide functional group has a long history in the development of antibacterial drugs. This compound provides a scaffold for the synthesis of novel sulfonamides with potential antibacterial activity. The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10]
Experimental Protocols
General Procedure for the Synthesis of Furan-2-sulfonamides
This protocol describes a general method for the reaction of this compound with an amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 equivalent) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 to 1.2 equivalents) in dry dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).
-
Upon completion of the reaction, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterize the purified furan-2-sulfonamide by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and determine the melting point if it is a solid.
Visualizations
Experimental Workflow for Synthesis and Evaluation of Furan-2-Sulfonamide Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel drug candidates derived from this compound.
Caption: A generalized workflow for the synthesis and biological screening of furan-2-sulfonamide derivatives.
Putative Signaling Pathway Inhibition by a Furan-Containing Compound
This diagram illustrates a simplified representation of how a furan-containing kinase inhibitor, potentially derived from this compound, might inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway and potential points of inhibition by a furan-based kinase inhibitor.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. impactfactor.org [impactfactor.org]
Furan-2-Sulfonyl Chloride: An In-depth Technical Guide on Molecular Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-2-sulfonyl chloride (C₄H₃ClO₃S) is a heterocyclic organic compound of significant interest in synthetic chemistry and drug discovery.[1][2] It serves as a crucial intermediate for the synthesis of a wide array of furan-based sulfonamides and other derivatives, which are explored for their potential as enzyme inhibitors and therapeutic agents.[3] The reactivity of the sulfonyl chloride group, combined with the aromatic furan scaffold, makes it a versatile building block for introducing the furan-2-sulfonyl moiety into more complex molecules.[3]
This technical guide provides a detailed overview of the molecular structure of this compound, presenting computed structural data and outlining a standard experimental protocol for its definitive structural elucidation.
Molecular Structure and Connectivity
The core structure of this compound consists of a five-membered aromatic furan ring, where the sulfonyl chloride group (-SO₂Cl) is attached at the C2 position. The molecule's chemical formula is C₄H₃ClO₃S, and its IUPAC name is this compound.[1][4] The connectivity of the atoms can be unambiguously represented by the SMILES string C1=COC(=C1)S(=O)(=O)Cl.[1][2]
References
Spectroscopic Profile of Furan-2-Sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for furan-2-sulfonyl chloride (C₄H₃ClO₃S), a key intermediate in synthetic chemistry. This document compiles expected and reported data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound characterization and quality control.
Molecular Structure and Spectroscopic Correlation
This compound is a five-membered aromatic heterocycle substituted with a sulfonyl chloride group at the 2-position. The electronegativity of the sulfonyl chloride group and the aromaticity of the furan ring significantly influence the chemical environment of each atom, which is reflected in the spectroscopic data.
Furan-2-Sulfonyl Chloride: A Technical Guide to its Reactivity with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2-sulfonyl chloride is a key electrophilic intermediate in the synthesis of a diverse range of furan-containing sulfonamides, sulfonate esters, and thioesters. These compounds are of significant interest in medicinal chemistry and drug development due to their varied biological activities. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, presents available quantitative data in structured tables, and provides exemplary experimental protocols. Furthermore, this guide includes graphical representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis and derivatization of this important heterocyclic building block.
Introduction
The furan scaffold is a prevalent motif in numerous biologically active compounds. When functionalized with a sulfonyl chloride group at the 2-position, the resulting this compound becomes a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity allows for the facile introduction of a wide array of functional groups, leading to the synthesis of libraries of furan-based compounds for screening and drug discovery. The general reactivity of sulfonyl chlorides with nucleophiles is well-established, proceeding via a nucleophilic attack on the electron-deficient sulfur atom, followed by the displacement of the chloride leaving group.[1][2]
Reactivity with Amine Nucleophiles: Synthesis of Furan-2-Sulfonamides
The reaction of this compound with primary and secondary amines is the most common and well-documented transformation, yielding furan-2-sulfonamides. This reaction is a cornerstone in the synthesis of various pharmaceutical agents. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3][4] Microwave-assisted synthesis has been shown to be an efficient method for the sulfonylation of amines, often leading to high yields in short reaction times.[3]
Quantitative Data for Sulfonamide Formation
The following table summarizes representative yields for the synthesis of furan-2-sulfonamides from this compound and various amines.
| Nucleophile (Amine) | Reagents & Conditions | Solvent | Time | Yield (%) | Reference |
| Ammonium Bicarbonate | Dropwise addition of sulfonyl chloride in acetone to aqueous ammonium bicarbonate | Acetone/Water | 30 min | 64 | [5] |
| Aniline | Pyridine | Not Specified | Not Specified | Not Specified | [6] |
| Substituted Anilines | Microwave irradiation, solvent-free | N/A | 3 min | 97 (for aniline) | [3] |
| Primary and Secondary Amines | Pyridine | Dichloromethane | 4 h | Not Specified | [7] |
Experimental Protocol: Synthesis of Ethyl 4-Furoate-2-sulfonamide[5]
Step 1: Synthesis of Ethyl 4-furoate-2-sulfonic acid
-
Dissolve ethyl 3-furoate (0.1 moles) in methylene chloride (150 ml).
-
Cool the solution to -10°C under a nitrogen atmosphere.
-
Add a solution of chlorosulfonic acid (0.125 moles) in methylene chloride (25 ml) dropwise over 15 minutes.
-
Stir the reaction mixture at this temperature for the specified time to complete the formation of the sulfonic acid.
Step 2: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate
-
To the reaction mixture from Step 1, add pyridine followed by phosphorus pentachloride at a temperature below 0°C.
-
Allow the mixture to stir overnight at room temperature.
-
Isolate the sulfonyl chloride as an oil. The reported yield for this step is 80%.
Step 3: Synthesis of Ethyl 4-furoate-2-sulfonamide
-
Dissolve ammonium bicarbonate (1.137 moles) in water (1.5 L).
-
To this solution, add a solution of the sulfonyl chloride (0.284 mol) in acetone (500 ml) dropwise.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by filtration and wash with a hexane/ethyl acetate mixture.
-
Air-dry the sulfonamide. The reported yield for this step is 64%.
Reaction Pathway for Sulfonamide Formation
Caption: General reaction pathway for the synthesis of furan-2-sulfonamides.
Reactivity with Alcohol Nucleophiles: Synthesis of Furan-2-Sulfonate Esters
This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. This reaction is typically carried out in the presence of a base like pyridine to activate the alcohol and neutralize the HCl byproduct.[8] The mechanism is analogous to the sulfonylation of amines.
Quantitative Data for Sulfonate Ester Formation
Specific quantitative data for the reaction of this compound with a wide range of alcohols is limited in the readily available literature. However, general conditions for the synthesis of aryl sulfonates from phenols and various sulfonyl chlorides have been reported.
| Nucleophile (Phenol) | Sulfonyl Chloride | Reagents & Conditions | Solvent | Time | Yield (%) | Reference |
| Phenol | 4-Methylbenzenesulfonyl chloride | Pyridine | Dichloromethane | 12 h | Good to Excellent | [9] |
| 3,5-Dimethylphenol | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 12 h | 90 | [10] |
| 2-Chlorophenol | 4-Methylbenzenesulfonyl chloride | Pyridine | Dichloromethane | 12 h | 89 | [10] |
Experimental Protocol: General Procedure for the Synthesis of Aryl Sulfonates[9]
-
Dissolve the phenol derivative (1 equivalent) and the sulfonyl chloride (1.1 equivalents) in dichloromethane.
-
Add pyridine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous extraction.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reaction Pathway for Sulfonate Ester Formation
Caption: General reaction pathway for the synthesis of furan-2-sulfonate esters.
Reactivity with Thiol Nucleophiles: Synthesis of Furan-2-Thioesters
The reaction of sulfonyl chlorides with thiols to produce thioesters is also a known transformation, although less commonly reported for this compound specifically. The reaction mechanism is expected to be similar to that with amines and alcohols.
Quantitative Data for Thioester Formation
Direct and specific quantitative data for the reaction of this compound with various thiols is scarce in the surveyed literature. General methods for the synthesis of thioesters from sulfonyl chlorides exist, often involving reducing agents or one-pot procedures from thiols.[11]
Experimental Protocol: General Procedure for the Reduction of Sulfonyl Chlorides to Thiophenols[12]
-
Prepare a mixture of cracked ice and concentrated sulfuric acid in a round-bottomed flask and cool to -5 to 0°C.
-
With mechanical stirring, gradually add the sulfonyl chloride.
-
Add zinc dust in portions, maintaining the temperature below 0°C.
-
After the addition is complete, heat the reaction mixture for several hours.
-
Distill the thiophenol with steam.
-
Separate the product from the aqueous layer, dry with a suitable drying agent (e.g., calcium chloride), and distill to purify.
Reaction Pathway for Thioester Formation
Caption: General reaction pathway for the synthesis of furan-2-thioesters.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and reaction of this compound with a generic nucleophile.
Caption: General experimental workflow for the synthesis and derivatization of this compound.
Conclusion
This compound is a versatile electrophilic building block that provides access to a wide range of furan-containing sulfonamides, sulfonate esters, and thioesters. Its reactivity with various nucleophiles, particularly amines, is well-established and has been instrumental in the synthesis of medicinally relevant compounds. While specific quantitative data and detailed protocols for reactions with alcohols and thiols are less abundant in the literature, the general principles of sulfonyl chloride reactivity provide a strong foundation for developing these transformations. The reaction pathways and experimental workflows presented in this guide offer a clear framework for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into the kinetics and substrate scope of its reactions with a broader range of nucleophiles would be beneficial to the scientific community.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. cbijournal.com [cbijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Storage of Furan-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Furan-2-sulfonyl chloride is a pivotal reagent in organic synthesis, particularly valued in medicinal chemistry for the creation of novel sulfonamide derivatives. However, its utility is intrinsically linked to its stability, which presents significant challenges. This technical guide offers a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for this compound to ensure its integrity and successful application in research and development.
Chemical Stability Profile
This compound is a reactive compound susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. Its stability is a critical factor for its effective use as a synthetic building block.
1.1. Hydrolytic Instability
The most significant stability concern for this compound is its extreme sensitivity to moisture.[1][2] Like most sulfonyl chlorides, it reacts violently with water in a rapid hydrolysis reaction.[1][3] This reaction cleaves the sulfonyl chloride bond to form the corresponding furan-2-sulfonic acid and hydrogen chloride (HCl) gas.[1][3]
-
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
-
Consequences: The presence of even trace amounts of moisture in solvents, reagents, or the atmosphere can lead to the rapid degradation of the compound.[4] This not only depletes the active reagent but also introduces acidic impurities (sulfonic acid and HCl) that can interfere with or catalyze unwanted side reactions in a synthetic protocol. Contact with water liberates toxic gas.[1]
1.2. Thermal Stability
1.3. Incompatibilities
This compound should be considered incompatible with a range of substances:
-
Water and Moisture: Reacts violently.[1]
-
Strong Oxidizing Agents: May cause vigorous, potentially hazardous reactions.[1][2]
-
Amines: Reacts to form sulfonamides.[3]
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to preserving the quality and reactivity of this compound. The primary goal is to rigorously exclude moisture and maintain low temperatures.
| Parameter | Recommended Condition | Rationale & Citation |
| Temperature | Store at -20°C or in a cool, dry place (e.g., 2-8°C).[8] | Low temperatures slow down potential decomposition pathways. Shipped with ice packs to maintain a cold chain. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] | Prevents contact with atmospheric moisture, which causes rapid hydrolysis.[2] |
| Container | Store in a tightly closed, sealed container.[1] Glass is a suitable material.[8] | Prevents ingress of moisture and air.[1] Over time, pressure may build up, so containers should be opened with care. |
| Light Exposure | Keep container protected from light.[8] | While specific photostability data is scarce for this compound, related sulfonyl chlorides can be light-sensitive. |
| Handling Area | Use only in a chemical fume hood.[1][9] | Due to its corrosive nature and the liberation of toxic gas upon contact with water.[1] Facilities should have an eyewash station and safety shower.[1] |
Visualization of Degradation and Workflows
3.1. Hydrolytic Decomposition Pathway
The primary degradation route for this compound is its reaction with water.
Caption: Primary hydrolytic decomposition pathway of this compound.
3.2. Experimental Workflow for Stability Assessment
A systematic approach is required to assess the stability of a batch of this compound, especially after prolonged storage.
Caption: Experimental workflow for assessing the stability of this compound.
Experimental Protocols for Quality Control
To ensure the viability of this compound for synthesis, regular quality control is recommended.
4.1. Protocol: Purity Assessment by ¹H NMR Spectroscopy
-
Objective: To determine the purity of this compound and detect the presence of its primary hydrolytic degradant, furan-2-sulfonic acid.
-
Methodology:
-
Sample Preparation: Under a strict inert atmosphere (e.g., in a glovebox), carefully draw approximately 5-10 mg of this compound.
-
Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃) in a dry NMR tube.
-
Cap the NMR tube securely, sealing with parafilm for transport.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum immediately. Include a known internal standard if precise quantification is needed.
-
Analysis: Integrate the characteristic peaks for this compound and compare them to any peaks corresponding to furan-2-sulfonic acid or other impurities. The furan ring protons will show distinct shifts for the sulfonyl chloride versus the sulfonic acid.
-
4.2. Protocol: Forced Degradation Study
-
Objective: To understand the stability of the compound under specific stress conditions (e.g., exposure to ambient air).[10]
-
Methodology:
-
Initial Analysis (T=0): Perform an initial purity assessment (e.g., by HPLC or ¹H NMR) on a sample handled under strictly anhydrous and inert conditions.
-
Stress Condition: Expose a separate, small sample of the material to the stress condition (e.g., leave a vial open to the laboratory atmosphere for a controlled period, such as 1 hour).
-
Final Analysis (T=1): Re-analyze the stressed sample using the same analytical method as in step 1.
-
Comparison: Compare the purity profiles of the T=0 and T=1 samples to quantify the extent of degradation.
-
Decision Guide for Handling and Storage
This logical diagram provides a decision-making framework for the proper handling of this compound in a laboratory setting.
Caption: Decision tree for the routine handling of this compound.
By adhering to these stringent storage and handling protocols and implementing routine quality control checks, researchers can mitigate the inherent instability of this compound, ensuring its efficacy and the reproducibility of their synthetic results.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. 5-Methylthis compound | 69815-95-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
Furan-2-Sulfonyl Chloride: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Furan-2-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis. An accurate understanding of its physical properties, such as boiling point and density, is crucial for its effective use in research and development, ensuring proper handling, reaction control, and purification. This technical guide provides a summary of these key physical characteristics and outlines the probable experimental methodologies used for their determination.
Physical Properties of this compound
The quantitative physical data for this compound are summarized in the table below. These values are critical for laboratory-scale applications, influencing decisions on reaction conditions, purification methods, and storage.
| Physical Property | Value | Conditions |
| Density | 1.529 g/cm³ | Not Specified |
| Boiling Point | 79-81 °C | at 10 mmHg |
Experimental Protocols for Physical Property Determination
Density Determination: The Pycnometer Method
The density of a liquid chemical like this compound is accurately determined using a pycnometer, a glass flask with a precise volume.[1][2] This method is favored for its high precision.[2]
Protocol:
-
Preparation: A pycnometer of a suitable volume is thoroughly cleaned, dried, and its mass (m₀) is precisely measured on an analytical balance.
-
Calibration with a Reference Liquid: The pycnometer is filled with a reference liquid of a known density at a specific temperature (e.g., deionized water). The flask is stoppered, ensuring any excess liquid is expelled through the capillary in the stopper, and the exterior is carefully dried. The total mass (m₁) is then measured. The volume of the pycnometer (V) can be calculated using the known density of the reference liquid.
-
Measurement of this compound: The pycnometer is emptied, cleaned, and thoroughly dried. It is then filled with this compound, and the same procedure of stoppering and drying is followed. The total mass (m₂) is recorded.
-
Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m₂ - m₀) / V
Given the hazardous nature of this compound, all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Boiling Point Determination Under Reduced Pressure
The reported boiling point of this compound is at a reduced pressure, which is common for compounds that may decompose at their atmospheric boiling point.[3] A vacuum distillation setup is the standard apparatus for this determination.
Protocol:
-
Apparatus Setup: A small-scale vacuum distillation apparatus is assembled. This includes a round-bottom flask containing a small sample of this compound and a stir bar, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a pressure gauge.
-
Evacuation: The system is slowly evacuated to the desired pressure (in this case, 10 mmHg).
-
Heating: The distillation flask is gently heated in a controlled manner (e.g., using an oil bath). The stirring is initiated to ensure smooth boiling.
-
Observation: The temperature is monitored closely. As the liquid begins to boil and the vapor phase reaches the thermometer bulb, the temperature reading will stabilize. This stable temperature reading, where there is a consistent condensation of the liquid on the thermometer bulb, is recorded as the boiling point at that specific pressure.[4]
-
Recording: The boiling point range (e.g., 79-81 °C) and the corresponding pressure (10 mmHg) are recorded.
Logical Workflow for Chemical Characterization
The following diagram illustrates the logical workflow from the synthesis of a compound like this compound to the determination of its physical properties.
Caption: Logical workflow for the characterization of this compound.
References
Furan-2-Sulfonyl Chloride: A Technical Guide to its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-sulfonyl chloride (C₄H₃ClO₃S) is a reactive chemical intermediate that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, combining an aromatic furan ring with a highly reactive sulfonyl chloride group, makes it a valuable building block for the synthesis of a diverse range of complex molecules, particularly sulfonamides. The furan moiety is a recognized pharmacophore present in numerous approved drugs, and its incorporation can significantly influence the biological activity and pharmacokinetic properties of a molecule. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical and Safety Data
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 52665-48-2 | [1] |
| Molecular Formula | C₄H₃ClO₃S | [1] |
| Molecular Weight | 166.58 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.529 g/cm³ | [2] |
| Flash Point | 79-81 °C at 10 mmHg | |
| Storage Temperature | -20°C |
Safety Information: this compound is a hazardous substance that requires careful handling in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times.
Synthesis of this compound: A Historical and Modern Perspective
Modern synthetic routes to this compound and its derivatives are well-documented, particularly in the context of preparing furan sulfonamides for pharmaceutical applications.[4] The most common and efficient method involves a two-step process: electrophilic sulfonation of a furan derivative followed by chlorination of the resulting sulfonic acid.
Key Synthetic Pathway
The general synthetic pathway for a this compound derivative is illustrated in the following diagram. This process is detailed in patent literature describing the synthesis of intermediates for Interleukin-1 (IL-1) inhibitors.[4]
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure for the synthesis of ethyl 2-(chlorosulfonyl)-4-furoate, a derivative of this compound.[4] This serves as a representative example of the synthetic methodology.
Step 1: Synthesis of Ethyl 4-furoate-2-sulfonic acid
-
Dissolve ethyl 3-furoate (0.1 moles) in methylene chloride (150 ml).
-
Cool the solution to -10°C under a nitrogen atmosphere.
-
Add a solution of chlorosulfonic acid (0.125 moles) in methylene chloride (25 ml) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The precipitated white solid (hygroscopic) is collected under nitrogen, washed with fresh methylene chloride, and dried under high vacuum.
Step 2: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate
-
To the sulfonic acid derivative from Step 1, add pyridine followed by phosphorus pentachloride at a temperature below 0°C.
-
Allow the mixture to stir overnight at room temperature.
-
The reaction mixture is then subjected to an aqueous workup. The layers are separated, and the aqueous layer is extracted with methylene chloride.
-
The combined organic layers are washed with water and dried over sodium sulfate.
-
The solvent is removed in vacuo to yield the sulfonyl chloride as an oil.
This "one-pot" procedure, where the intermediate sulfonic acid is not isolated, is often favored for its efficiency.[4] The reported yield for the sulfonyl chloride formation step is approximately 80%.[4]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The resulting sulfonamides are a well-established class of drugs with a broad range of therapeutic applications.
Key Therapeutic Areas
-
Anti-inflammatory Agents: Furan sulfonamide derivatives are key in the development of novel inhibitors of Interleukin-1 (IL-1), a cytokine involved in inflammatory processes.[4]
-
Diuretics: The furan ring is a core component of the potent diuretic furosemide. This compound can be used in the synthesis of furosemide analogues for structure-activity relationship studies.[3][5]
-
Antimicrobial Agents: Sulfonamide-based drugs were among the first effective antimicrobials and continue to be an important class of therapeutic agents.[6]
The logical relationship for the application of this compound in the synthesis of sulfonamide drug candidates is depicted below.
Conclusion
This compound is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. While the specific historical details of its initial discovery remain elusive, its modern synthetic routes are well-established and efficient. The ability to readily introduce the furan-2-sulfonyl moiety into molecules makes it a valuable tool for medicinal chemists seeking to develop novel therapeutics targeting a range of diseases. As the demand for new and effective drugs continues to grow, the importance of key building blocks like this compound in the drug discovery pipeline is unlikely to diminish.
References
- 1. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. cbijournal.com [cbijournal.com]
Furan-2-Sulfonyl Chloride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Furan-2-sulfonyl chloride is a highly reactive chemical intermediate valuable in organic synthesis, particularly in the development of novel sulfonamide-based therapeutics. Its utility, however, is matched by its significant hazardous properties, necessitating stringent safety and handling protocols. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required for the safe use of this compound in a research and development setting.
Core Safety and Hazard Information
This compound is classified as a corrosive and water-reactive substance. It can cause severe burns to the skin and eyes, and its vapors can lead to respiratory tract irritation.[1] A primary and critical hazard is its violent reaction with water, which liberates toxic and corrosive hydrogen chloride gas.[2] Ingestion is harmful and can cause burns to the gastrointestinal tract.[2]
Hazard Identification
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
| EUH014: Reacts violently with water | - |
| EUH029: Contact with water liberates toxic gas | - |
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₄H₃ClO₃S | [1] |
| Molecular Weight | 166.58 g/mol | [1] |
| Appearance | Pale yellow liquid | [2] |
| Boiling Point | 79 - 81 °C @ 10 mmHg | [2] |
| Density | 1.529 g/cm³ | [2] |
| Melting Point | Not available | |
| Vapor Pressure | Not available | |
| Solubility | Reacts violently with water | [2] |
| Flash Point | Not available | |
| Autoignition Temperature | Not available |
Toxicological Data
Despite its widespread use as a chemical intermediate, publicly available toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for this compound are limited. Safety data sheets consistently report this information as "Not available."[2] Similarly, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Time-Weighted Averages (TWAs), have not been established.[2] Due to the lack of comprehensive toxicological data, this substance should be handled with the utmost caution, assuming a high degree of toxicity.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent contact and inhalation.
| Protection Type | Specification |
| Eye/Face Protection | Chemical splash goggles and a face shield are required. |
| Skin Protection | Chemically resistant gloves (e.g., butyl rubber or nitrile rubber) and a lab coat or chemical-resistant apron must be worn. Discard contaminated shoes. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. |
Handling and Storage Procedures
Strict adherence to proper handling and storage protocols is critical to prevent accidents and exposure.
Handling:
-
All work with this compound must be performed in a well-ventilated chemical fume hood.
-
Avoid all contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Keep the container tightly closed when not in use.
-
Prevent any contact with water or moisture, as this will cause a violent reaction and the release of toxic gas.[2]
-
Use explosion-proof ventilation equipment.[2]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.
-
Keep containers tightly sealed to prevent exposure to moisture.
-
Store away from incompatible materials such as water, strong oxidizing agents, and strong bases.[2]
-
Some sources recommend storage at -20°C.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill Response:
-
Evacuate the area immediately.
-
Wear full personal protective equipment, including respiratory protection.
-
Absorb the spill with a dry, inert material such as vermiculite, sand, or earth.
-
DO NOT USE WATER or combustible materials for cleanup.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site only after the material has been completely removed.
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. These should be adapted and modified based on the specific requirements of the planned synthesis and after a thorough, experiment-specific risk assessment.
Protocol 1: Synthesis of a Furan-2-Sulfonamide Derivative
This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous aprotic solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the anhydrous aprotic solvent to the cooled amine solution dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if an amine base was used, followed by deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Protocol 2: Qualitative Observation of the Reaction with Water
This procedure is intended as a demonstration of the hazardous reactivity of this compound with water and should only be performed in a chemical fume hood with all appropriate safety precautions in place.
Materials:
-
This compound (a small quantity, e.g., a few drops)
-
Deionized water
-
A beaker or Erlenmeyer flask
-
pH indicator paper
Procedure:
-
Place a small beaker containing a small amount of deionized water (e.g., 10 mL) inside a larger secondary containment vessel within a chemical fume hood.
-
Carefully add a few drops of this compound to the water.
-
Observe from a safe distance behind the fume hood sash. The reaction is typically immediate and vigorous, with the evolution of a gas (hydrogen chloride). Fuming may be observed.
-
After the reaction has subsided, carefully test the pH of the resulting solution with pH indicator paper. The solution will be strongly acidic due to the formation of hydrochloric acid and furan-2-sulfonic acid.
Visual Workflow and Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for a this compound spill.
Conclusion
This compound is a potent and versatile reagent that demands the highest standards of safety and handling. By understanding its hazards, implementing rigorous engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource for the safe and effective utilization of this compound in the pursuit of scientific advancement.
References
Methodological & Application
Application Notes and Protocols: Furan-2-sulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of furan-2-sulfonyl chloride in medicinal chemistry, focusing on the synthesis of biologically active sulfonamide derivatives. Detailed protocols for the synthesis and biological evaluation of these compounds are provided, along with a summary of their quantitative biological data.
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized as a building block for the synthesis of a variety of sulfonamide derivatives. The furan ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to molecules. When combined with the sulfonamide functional group, a well-established pharmacophore, the resulting furan sulfonamides exhibit a broad range of biological activities. These compounds have shown promise as carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory agents through the inhibition of interleukin-1. This document outlines the key applications of this compound in these therapeutic areas.
Key Applications
Carbonic Anhydrase Inhibitors
Furan-containing sulfonamides have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, edema, and certain types of cancer. The sulfonamide moiety of the inhibitors coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.
The inhibitory potency of various furan- and benzofuran-2-sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating higher potency.
| Compound ID | Structure | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Benzofuran-2-sulfonamide | 5-aminobenzofuran-2-sulfonamide | 15.0 | 1.1 | 4.3 | - |
| Benzofuran-2-sulfonamide | 5-hydroxybenzofuran-2-sulfonamide | 11.0 | 1.0 | 4.0 | - |
| Benzofuran-2-sulfonamide | 5-(methylamino)benzofuran-2-sulfonamide | 16.0 | 1.2 | 4.5 | - |
| Benzofuran-2-sulfonamide | 5-(dimethylamino)benzofuran-2-sulfonamide | 18.0 | 1.4 | 4.8 | - |
| Furan-2-sulfonamide | 4-(3-Fluorophenylamino)-furan-2-sulfonamide | 10,000 | 110 | 15 | 4.5 |
| Furan-2-sulfonamide | 4-(3-Chlorophenylamino)-furan-2-sulfonamide | 10,000 | 120 | 18 | 4.8 |
| Furan-2-sulfonamide | 4-(3-Bromophenylamino)-furan-2-sulfonamide | 10,000 | 130 | 20 | 5.0 |
Note: The data for benzofuran-2-sulfonamides are from a study by G. D. Hartman et al. (1992) and the data for furan-2-sulfonamides are from a study by A. Angeli et al. (2018).
Antimicrobial Agents
The sulfonamide scaffold is historically significant in the development of antibacterial drugs. Furan-2-sulfonamide derivatives have been explored for their potential as antimicrobial agents. The mechanism of action of sulfonamides as antibacterials involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to the cessation of bacterial growth.
The antimicrobial efficacy of furan-2-sulfonamide derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
No specific MIC values for simple furan-2-sulfonamides were identified in the provided search results. The available data pertains to more complex furanone derivatives.
Interleukin-1 (IL-1) Inhibitors
Furan sulfonamides have been investigated as intermediates in the synthesis of inhibitors of interleukin-1 (IL-1), a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. The IL-1 signaling pathway plays a crucial role in the innate immune response, and its dysregulation is implicated in conditions such as rheumatoid arthritis. By blocking the IL-1 receptor, these compounds can mitigate the inflammatory cascade.
Specific quantitative data for furan-2-sulfonamides as IL-1 inhibitors were not available in the provided search results.
Experimental Protocols
Synthesis of N-Substituted Furan-2-sulfonamides
This protocol describes a general method for the synthesis of N-substituted furan-2-sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
Dissolve the amine (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (1.2 eq), such as pyridine or triethylamine, to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted furan-2-sulfonamide.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Carbonic Anhydrase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms using a stopped-flow spectrophotometer. The assay measures the enzyme-catalyzed hydration of carbon dioxide.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (furan-2-sulfonamide derivatives) dissolved in DMSO
-
Tris-HCl buffer (pH 7.5)
-
Phenol red as a pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the carbonic anhydrase isoenzyme in Tris-HCl buffer.
-
Pre-incubate the enzyme solution with various concentrations of the test compound (or DMSO for control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm over a short period (e.g., 60 seconds). The rate of the catalyzed reaction is proportional to the initial slope of the absorbance curve.
-
Calculate the inhibition constants (Ki) by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compounds (furan-2-sulfonamide derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Visualizations
Carbonic Anhydrase Catalytic and Inhibition Pathway
Caption: Catalytic cycle of carbonic anhydrase and its competitive inhibition by a furan-2-sulfonamide derivative.
General Experimental Workflow for Synthesis and Evaluation
Caption: General workflow from the synthesis of furan-2-sulfonamides to their biological evaluation and lead optimization.
Interleukin-1 (IL-1) Signaling Pathway and Inhibition
Caption: Simplified overview of the IL-1 signaling cascade and the mechanism of its inhibition.
Application Notes and Protocols for the Synthesis of N-Substituted Furan-2-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of N-substituted furan-2-sulfonamides through the reaction of furan-2-sulfonyl chloride with primary amines. Furan-2-sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The furan scaffold is a versatile pharmacophore, and its incorporation into sulfonamide structures can lead to compounds with a range of therapeutic properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.
The protocol outlined below is a standard and effective method for the synthesis of these valuable compounds. It is a robust reaction that can be applied to a variety of primary amines, including aliphatic and aromatic amines, to generate a library of N-substituted furan-2-sulfonamides for screening and drug development purposes.
Reaction Principle
The synthesis of N-substituted furan-2-sulfonamides is typically achieved through the nucleophilic substitution reaction between this compound and a primary amine. The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a molecule of hydrogen chloride (HCl), which is typically neutralized by a base such as pyridine, to yield the corresponding sulfonamide.
Experimental Workflow
The general workflow for the synthesis of N-substituted furan-2-sulfonamides is depicted in the following diagram:
Furan-2-Sulfonyl Chloride: A Versatile Building Block in Heterocyclic Synthesis
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Furan-2-sulfonyl chloride has emerged as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its reactive sulfonyl chloride moiety, coupled with the inherent chemical properties of the furan ring, provides a gateway to novel molecular architectures with significant potential in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various nitrogen- and sulfur-containing heterocycles.
Introduction to this compound
This compound is a reactive chemical intermediate characterized by a furan ring substituted with a sulfonyl chloride functional group. This combination of an aromatic heterocycle and a highly electrophilic sulfonyl chloride group makes it an attractive starting material for the synthesis of diverse sulfonamide derivatives and other heterocyclic systems. The furan moiety itself is a key structural component in numerous pharmacologically active compounds, contributing to properties such as antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2]
Synthesis of this compound
A common method for the preparation of this compound involves the electrophilic sulfonation of a furan derivative, followed by chlorination. For instance, a furan ester can be treated with chlorosulfonic acid to yield the corresponding sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride in the presence of an acid scavenger such as pyridine.[3]
Applications in Heterocyclic Synthesis
This compound serves as a precursor for the synthesis of various heterocyclic systems, primarily through the formation of furan-2-sulfonamides and their subsequent transformations.
Synthesis of Furan-2-Sulfonamides
The most direct application of this compound is in the synthesis of N-substituted furan-2-sulfonamides via reaction with primary or secondary amines. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Caption: General synthesis of furan-2-sulfonamides.
Experimental Protocol: Synthesis of Ethyl 2-(Sulfonamido)-4-furoate [3]
-
Preparation of Sulfonyl Chloride:
-
Treat Ethyl 4-furoate with chlorosulfonic acid in methylene chloride at ice bath temperature.
-
Stir the reaction mixture for an extended period (e.g., 48 hours) to ensure complete formation of the sulfonic acid intermediate.
-
Cool the reaction mixture to below 0 °C and add pyridine followed by phosphorus pentachloride.
-
Allow the reaction to stir overnight at room temperature.
-
Isolate the resulting this compound derivative.
-
-
Sulfonamide Formation:
-
Dissolve the isolated sulfonyl chloride in acetone.
-
In a separate flask, dissolve ammonium bicarbonate in water.
-
Add the sulfonyl chloride solution dropwise to the ammonium bicarbonate solution with stirring.
-
Monitor the reaction for completion.
-
Isolate the precipitated ethyl 2-(sulfonamido)-4-furoate by filtration.
-
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Ethyl 3-furoate | 1. Chlorosulfonic acid2. Pyridine, PCl₅3. NH₄HCO₃ | Methylene chloride, Acetone, Water | -10 to RT | 48h (sulfonation) | 80 (sulfonyl chloride), 64 (sulfonamide) | [3][4] |
Synthesis of Furan-Containing Pyrazolines
Furan-containing chalcones can be cyclized with hydrazinylbenzenesulfonamide hydrochloride to yield pyrazoline benzenesulfonamide derivatives.[5] While this protocol does not directly start from this compound, the corresponding furan-2-sulfonohydrazide, obtainable from the chloride, can be envisioned as a key reagent for accessing furan-sulfonyl-substituted pyrazolines.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of furan-sulfonyl pyrazolines.
Experimental Protocol (General for Pyrazoline Synthesis from Chalcones): [5]
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate aromatic ketone and a furan-containing aromatic aldehyde in a suitable solvent (e.g., ethanol).
-
Add a base catalyst (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete.
-
Isolate the chalcone product by precipitation and filtration.
-
-
Pyrazoline Formation:
-
Reflux a mixture of the furan-containing chalcone and 4-hydrazinylbenzenesulfonamide hydrochloride in a solvent such as acetic acid or an alcohol.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the pyrazoline product by crystallization.
-
Quantitative Data for a Representative Pyrazoline Synthesis: [5]
| Chalcone | Reagent | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| 2,4-dimethoxyphenyl and furan chalcone | 4-hydrazinylbenzenesulfonamide hydrochloride | Acetic acid | 65 °C (Ultrasound) | 50-90 min | 72-85 | [5] |
Synthesis of 1-Sulfonyl-1,2,3-Triazoles
This compound can be converted to furan-2-sulfonyl azide, which is a key precursor for the synthesis of 1-(furan-2-ylsulfonyl)-1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6]
Synthetic Workflow:
Caption: Synthesis of 1-sulfonyl-1,2,3-triazoles.
Experimental Protocol (General for CuAAC): [6]
-
Synthesis of Furan-2-sulfonyl Azide:
-
React this compound with sodium azide in a suitable solvent (e.g., acetone/water).
-
Carefully isolate the sulfonyl azide product. Caution: Sulfonyl azides can be explosive and should be handled with appropriate safety precautions.
-
-
Cycloaddition Reaction:
-
To a solution of the terminal alkyne and furan-2-sulfonyl azide in a suitable solvent (e.g., water or an organic solvent), add a copper(I) catalyst such as copper(I) thiophene-2-carboxylate (CuTC).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture by extraction and purify the triazole product by chromatography or crystallization.
-
Quantitative Data for a Representative 1-Sulfonyl-1,2,3-triazole Synthesis: [6]
| Alkyne | Azide | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Phenylacetylene | Tosyl azide | CuTC (10 mol%) | H₂O | 0 °C to rt | 2-18 h | Good | [6] |
Biological Significance of Furan-Containing Heterocycles
The incorporation of the furan-2-sulfonyl moiety into various heterocyclic scaffolds is a promising strategy for the development of new therapeutic agents. Furan-containing compounds have demonstrated a wide range of biological activities, and the sulfonamide group is a well-established pharmacophore in numerous approved drugs.[1][2] The synthesized furan-sulfonyl heterocycles are valuable candidates for screening in drug discovery programs targeting a variety of diseases.
Conclusion
This compound is a readily accessible and highly reactive building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this reagent and to develop novel molecules with potential applications in the pharmaceutical and agrochemical industries. The versatility of this compound, combined with the significant biological activities associated with furan-containing heterocycles, underscores its importance as a key tool in modern organic synthesis.
References
- 1. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application of Furan-2-sulfonyl Chloride in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of furan-2-sulfonyl chloride in the synthesis of kinase inhibitors. The furan-2-sulfonamide moiety is a valuable pharmacophore in medicinal chemistry, contributing to the development of targeted therapies for various diseases, particularly cancer.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.
This compound is a versatile reagent for the synthesis of furan-2-sulfonamide derivatives. The furan ring can participate in various non-covalent interactions within the kinase active site, while the sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to the binding affinity and selectivity of the inhibitor. This application note will focus on the synthesis of a pyrimidine-based furan-2-sulfonamide and its application as a Cyclin-Dependent Kinase (CDK) inhibitor.
Data Presentation
The following table summarizes the inhibitory activity of a representative furan-2-sulfonamide derivative against key cell cycle kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50 in µM) | Reference |
| 1 | CDK2/cyclin A | 83 | - | - | [1] |
| 1 | CDK9/cyclin T1 | 65 | MDA-MB-231 | 2.1 | [1] |
Table 1: Kinase inhibitory and antiproliferative activity of a representative N-(pyrimidin-4-yl)furan-2-sulfonamide derivative.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative furan-2-sulfonamide-based kinase inhibitor, specifically targeting Cyclin-Dependent Kinases (CDKs).
Synthesis of N-(pyrimidin-4-yl)furan-2-sulfonamide (Compound 1)
Materials:
-
This compound
-
4-Aminopyrimidine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 4-aminopyrimidine (1.0 equivalent) and dissolve it in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Pyridine: Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Addition of this compound: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyrimidin-4-yl)furan-2-sulfonamide.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Kinase Inhibition Assay (General Protocol)
Principle:
The inhibitory activity of the synthesized compound against a specific kinase is determined using a biochemical assay that measures the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Materials:
-
Recombinant human kinase (e.g., CDK2/cyclin A, CDK9/cyclin T1)
-
Kinase-specific substrate (e.g., histone H1 for CDKs)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer
-
Synthesized inhibitor compound (dissolved in DMSO)
-
96-well plates
-
Incubator
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate Preparation: Add the kinase reaction buffer to the wells of a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the synthesized furan-2-sulfonamide inhibitor (typically in DMSO) to the wells. Include a control with DMSO only (no inhibitor).
-
Kinase Addition: Add the recombinant kinase to each well.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent ATP analog) and the kinase-specific substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detection:
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound in kinase inhibitor synthesis.
Caption: Synthetic and biological evaluation workflow.
Caption: Inhibition of the CDK2/Cyclin E pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
Application Notes and Protocols for the Use of Furan-2-sulfonyl Chloride in the Preparation of Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-sulfonyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of novel drug candidates. The incorporation of the furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, into sulfonamide and other related scaffolds has been shown to impart significant biological activity.[1][2] Furan derivatives are known to exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4] The sulfonamide group itself is a well-established pharmacophore present in numerous approved drugs. The combination of these two moieties through the use of this compound offers a powerful strategy for the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential drug candidates. It includes quantitative data on the biological activities of resulting compounds and visual diagrams of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data for various drug candidates synthesized from furan-containing precursors, highlighting their potential therapeutic applications.
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Target Organism | MIC (µg/mL) | MBC (mg/L) | Reference |
| Furan-thiazole hydrazone 4a | Mycobacterium tuberculosis H37Rv | 3.12 | - | [5] |
| Furan-thiazole hydrazone 4b | Mycobacterium tuberculosis H37Rv | 3.12 | - | [5] |
| Furan-thiazole hydrazone 4c | Mycobacterium tuberculosis H37Rv | 3.12 | - | [5] |
| Furan-thiazole hydrazone 4g | Staphylococcus aureus | - | - | [5] |
| Furan-thiazole hydrazone 4g | Escherichia coli | - | - | [5] |
| Furanone Derivative (F105) | Methicillin-susceptible S. aureus (MSSA) | 10 (mg/L) | 40 | [6] |
| Furanone Derivative (F105) | Methicillin-resistant S. aureus (MRSA) | 20 (mg/L) | 80 | [6] |
| Rhodanine-furan derivative 4l | Multidrug-resistant Gram-positive bacteria | 2-4 | - | [7] |
Note: Inhibition zones of 19 mm and 17 mm were observed for Furan-thiazole hydrazone 4g against S. aureus and E. coli, respectively.[5]
Table 2: Anticancer Activity of Furan and Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Furan sulphonamide derivative 13a-j | MCF-7 (Breast), A549 (Lung), A-375 (Melanoma) | Activity higher than positive control | [8] |
| Sulfonamide derivative 6 | HCT-116 (Colon) | 3.53 | [9] |
| Sulfonamide derivative 6 | HepG-2 (Liver) | 3.33 | [9] |
| Sulfonamide derivative 6 | MCF-7 (Breast) | 4.31 | [9] |
| Furo[2,3-d]pyrimidine 7b | A549 (Lung) | 6.66 | [10] |
| Furo[2,3-d]pyrimidine 7b | HT-29 (Colon) | 8.51 | [10] |
| Coumarin-sulfonamide derivative | HT-29 (Colon) | 17.01 | [11] |
| Sulfonamide 3a | MDA-MB-468 (Breast) | < 30 | [12] |
| Sulfonamide 3a | MCF-7 (Breast) | < 128 | [12] |
| Sulfonamide 3a | HeLa (Cervical) | < 360 | [12] |
Signaling Pathways and Mechanisms of Action
Furan-based sulfonamides and related derivatives exert their biological effects through various mechanisms, often by targeting specific enzymes and signaling pathways crucial for pathogen survival or cancer cell proliferation.
Antibacterial Mechanism: Inhibition of Folate Biosynthesis
A primary mechanism of action for sulfonamide-based antibacterial agents is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[13][14] Folate is a vital precursor for the synthesis of nucleic acids, and its depletion leads to the cessation of bacterial growth and replication.[14]
Caption: Inhibition of bacterial folate synthesis by furan-2-sulfonamide derivatives.
Anticancer Mechanisms
Furan-containing sulfonamides have been investigated for their potential to target various signaling pathways implicated in cancer progression.
Certain furan sulfonamides act as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting proliferation, invasion, and metastasis.[15] The sulfonamide moiety can coordinate with the zinc ion in the active site of CAs, leading to enzyme inhibition.[15]
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers. Some novel sulfonamide derivatives have been shown to suppress this pathway by targeting key components like Axin2 and β-catenin, leading to the inhibition of cancer cell proliferation and migration.[11]
Caption: Modulation of the Wnt/β-catenin pathway by furan-2-sulfonamide derivatives.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several furan and sulfonamide derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration.[10][16][17]
Caption: Inhibition of VEGFR-2 signaling by furan-2-sulfonamide derivatives.
Experimental Protocols
The following protocols provide a general framework for the synthesis of various drug candidates starting from this compound. Researchers should optimize these conditions based on the specific properties of the reactants.
General Workflow for the Synthesis of Furan-2-Sulfonamide Derivatives
Caption: Synthetic routes from this compound.
Protocol 1: Synthesis of N-Substituted Furan-2-sulfonamides
This protocol describes the general procedure for the reaction of this compound with primary or secondary amines to yield the corresponding N-substituted furan-2-sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Base (e.g., triethylamine, pyridine, sodium carbonate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq.) and the base (1.2-2.0 eq.) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-substituted furan-2-sulfonamide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: Synthesis of Furan-2-sulfonohydrazides
This protocol outlines the synthesis of furan-2-sulfonohydrazides, which can serve as intermediates for the preparation of further derivatives.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Anhydrous solvent (e.g., THF, ethanol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve hydrazine hydrate (2.0-5.0 eq.) in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred hydrazine solution at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the furan-2-sulfonohydrazide.
-
Further purification can be achieved by recrystallization if necessary.
-
Characterize the product by analytical methods.
Protocol 3: Synthesis of Furan-2-sulfonate Esters
This protocol describes the formation of sulfonate esters from this compound and an alcohol or phenol.
Materials:
-
This compound
-
Appropriate alcohol or phenol
-
Anhydrous solvent (e.g., DCM, pyridine)
-
Base (e.g., pyridine, triethylamine)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the alcohol or phenol (1.0 eq.) and the base (1.5 eq., if not using pyridine as the solvent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0 °C to room temperature for 2-12 hours, with TLC monitoring.
-
Once the reaction is complete, pour the mixture into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent.
-
Purify the resulting crude sulfonate ester by column chromatography or recrystallization.
-
Confirm the structure of the purified product using analytical techniques.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis of novel furan-based sulfonamides, sulfonohydrazides, and sulfonate esters as potential therapeutic agents targeting a variety of diseases. The ability of these compounds to interact with key biological targets, such as bacterial enzymes and cancer-related signaling pathways, underscores the importance of this chemical scaffold in medicinal chemistry. Further exploration and optimization of these synthetic routes and biological evaluations are encouraged to unlock the full therapeutic potential of this compound derivatives.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. rjpn.org [rjpn.org]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococ… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Furan-2-Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of furan-2-sulfonamide, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic routes, primarily involving the electrophilic sulfonation of a furan precursor, followed by chlorination and subsequent amination.
I. Overview of the Synthetic Pathway
The synthesis of furan-2-sulfonamide is typically achieved through a three-step process starting from a suitable furan derivative. The general synthetic scheme is as follows:
-
Electrophilic Sulfonation: Introduction of a sulfonic acid group onto the furan ring at the 2-position.
-
Chlorination: Conversion of the resulting furan-2-sulfonic acid into the more reactive furan-2-sulfonyl chloride.
-
Amination: Reaction of this compound with an amine source to yield the final furan-2-sulfonamide product.
II. Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Protocol 1: Synthesis of Furan-2-Sulfonic Acid via Electrophilic Sulfonation of Furan
This protocol describes the direct sulfonation of furan using a sulfur trioxide-pyridine complex, which is a milder alternative to chlorosulfonic acid and can minimize polymerization of the furan ring.[1]
Materials:
-
Furan
-
Sulfur trioxide-pyridine complex
-
Pyridine or Dioxane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve furan in anhydrous pyridine or dioxane.
-
Cool the solution in an ice bath.
-
Slowly add the sulfur trioxide-pyridine complex to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the careful addition of water.
-
The furan-2-sulfonic acid product can be isolated from the aqueous solution, often as a salt (e.g., sodium salt) by neutralization with a suitable base followed by precipitation or extraction.
Protocol 2: Synthesis of this compound
This protocol details the conversion of a furan-2-sulfonic acid intermediate to this compound using a chlorinating agent.[3]
Materials:
-
Furan-2-sulfonic acid derivative (e.g., from Protocol 1)
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Pyridine (as an acid scavenger)[3]
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend the furan-2-sulfonic acid derivative in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath to below 0 °C.[3]
-
Slowly add pyridine to the mixture.[3]
-
In a separate portion, carefully add phosphorus pentachloride to the cooled reaction mixture.[3]
-
Allow the reaction to stir at room temperature overnight.[3]
-
The reaction mixture is then carefully poured onto ice water to quench the excess chlorinating agent.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound, which can be used in the next step without further purification.[3]
Protocol 3: Synthesis of Furan-2-sulfonamide
This final protocol describes the amination of this compound to produce the desired furan-2-sulfonamide.
Materials:
-
This compound (from Protocol 2)
-
Ammonium bicarbonate or aqueous ammonia
-
Acetone or other suitable solvent
-
Water
Procedure:
-
Dissolve the crude this compound in acetone.
-
In a separate flask, prepare a solution of ammonium bicarbonate in water.
-
Slowly add the this compound solution to the ammonium bicarbonate solution with vigorous stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
The furan-2-sulfonamide product may precipitate out of the solution. If not, the acetone can be removed under reduced pressure to induce precipitation.
-
The solid product is collected by filtration, washed with cold water, and dried to afford the final furan-2-sulfonamide.
III. Quantitative Data Summary
The following table summarizes key quantitative data from a representative synthesis of a substituted furan-2-sulfonamide, which provides an indication of the expected yields and reaction conditions.
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| Sulfonation | Ethyl 3-furoate | Chlorosulfonic acid | Methylene chloride | -10 to RT | 48 h | - | [3][4] |
| Sulfonyl Chloride Formation | Ethyl 4-furoate-2-sulfonic acid | Pyridine, Phosphorus pentachloride | Methylene chloride | 0 to RT | Overnight | 80 | [3][4] |
| Sulfonamide Formation | Ethyl 2-(chlorosulfonyl)-4-furoate | Ammonium bicarbonate | Acetone, Water | RT | Not Specified | 64 | [4] |
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures described above.
References
- 1. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of Furan-2-Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scaled-up synthesis of furan-2-sulfonamides, a class of heterocyclic compounds with significant interest in drug discovery due to their diverse biological activities.[1][2][3] This document outlines common synthetic strategies, detailed experimental protocols, and quantitative data to aid in the efficient and large-scale production of these valuable scaffolds.
Synthetic Strategies for Furan-2-Sulfonamides
The synthesis of furan-2-sulfonamides on a larger scale typically employs two primary strategies: the electrophilic sulfonation of furan derivatives or the reaction of furans with in situ generated N-tosyl imines.[4] A crucial intermediate in many of these syntheses is furan-2-sulfonyl chloride.
1.1. Electrophilic Sulfonation of Furan Derivatives
This classical approach involves the direct sulfonation of a furan ring.[4] Due to the high reactivity of the furan nucleus, which can be prone to polymerization in the presence of strong acids, milder sulfonating agents are preferred.[4] A common and effective reagent for this transformation is a complex of sulfur trioxide with a Lewis base, such as pyridine (SO₃•py) or dioxane.[4] This method allows for the controlled monosulfonation at the 2-position of the furan ring.[4] The resulting furan-2-sulfonic acid can then be converted to the corresponding sulfonyl chloride, which serves as a key precursor to a variety of furan-2-sulfonamides upon reaction with amines.
1.2. Reaction of Furan with In Situ Generated N-Tosyl Imines
A more contemporary method involves the reaction of a furan with an aldehyde and N-sulfinyl-p-toluenesulfonamide in the presence of a Lewis acid like zinc chloride. This reaction proceeds through an in situ generated N-tosyl imine intermediate, which then reacts with the furan to yield the desired furyl sulfonamide.[4]
Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic approaches to provide a clear comparison of their efficiencies and reaction conditions.
| Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Ethyl 3-furoate | 1. Chlorosulfonic acid2. Pyridine, Phosphorus pentachloride3. Ammonium bicarbonate | Methylene chloride, Acetone, Water | -10 to RT | 48h (sulfonation) | Ethyl 4-furoate-2-sulfonamide | 64 | [4] |
| Ethyl 3-furoate | 1. Chlorosulfonic acid2. Pyridine, Phosphorus pentachloride | Methylene chloride | -10 to RT | Not Specified | Ethyl 2-(chlorosulfonyl)-4-furoate | 80 | [4] |
| Furan | Sulfur trioxide pyridine complex | Pyridine or Dioxane | Room Temperature | Not Specified | Furan-2-sulfonic acid | Not Specified | [4] |
| Aldehyde and Furan | N-sulfinyl-p-toluenesulfonamide, Zinc chloride | Not Specified | Not Specified | Not Specified | Furyl sulfonamide | Not Specified | [4] |
Experimental Protocols
3.1. Protocol 1: Scale-up Synthesis of Ethyl 4-furoate-2-sulfonamide via Electrophilic Sulfonation
This protocol is adapted from a patented efficient synthesis of furan sulfonamide compounds.
Step 1: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate
-
In a suitable large-scale reactor, dissolve Ethyl 3-furoate in methylene chloride.
-
Cool the solution to -10 °C under a nitrogen atmosphere.
-
Slowly add a solution of chlorosulfonic acid in methylene chloride dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 48 hours to ensure the completion of the sulfonation.
-
Recool the mixture to below 0 °C.
-
Carefully add pyridine, followed by the portion-wise addition of phosphorus pentachloride.
-
Allow the reaction to stir overnight at room temperature.
-
The resulting sulfonyl chloride can be isolated by filtration and evaporation of the solvent. The reported yield for this step is approximately 80%.[4]
Step 2: Synthesis of Ethyl 4-furoate-2-sulfonamide
-
Prepare a solution of the crude Ethyl 2-(chlorosulfonyl)-4-furoate in acetone.
-
In a separate vessel, prepare a solution of ammonium bicarbonate in water.
-
Slowly add the acetone solution of the sulfonyl chloride to the aqueous ammonium bicarbonate solution with vigorous stirring.
-
Continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography. The reported yield for this step is 64%.[4]
3.2. Protocol 2: General Procedure for the Synthesis of Furyl Sulfonamides from N-Tosyl Imines
This protocol provides a general guideline for an alternative synthetic route.
-
To a mixture of an appropriate aldehyde and furan in a suitable reactor, add N-sulfinyl-p-toluenesulfonamide.
-
Add a catalytic amount of zinc chloride to the mixture.
-
The reaction proceeds via an in situ generated N-tosyl imine intermediate which then reacts with the furan.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and work up by extracting the product into an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired furyl sulfonamide.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the two-step synthesis of a furan-2-sulfonamide.
4.2. Signaling Pathway Inhibition
Furan-3-sulfonamide has been identified as an anticancer agent that binds to and inhibits the B-Raf protein.[5] B-Raf is a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation. Inhibition of B-Raf can thus halt this signaling cascade and induce cancer cell death.[5]
Caption: Inhibition of the B-Raf protein by a furan-sulfonamide derivative.
References
- 1. Furan-2-sulfonamide|CAS 55673-71-7|Research Chemical [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]
- 5. Furan-3-sulfonamide | 318462-82-7 | TMA46282 | Biosynth [biosynth.com]
Troubleshooting & Optimization
Furan-2-sulfonyl Chloride Technical Support Center
Welcome to the technical support center for Furan-2-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and answer frequently asked questions encountered during experiments with this reactive compound.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific challenges you might face.
Storage and Handling
Q1: My this compound has turned dark and seems less reactive. What happened?
A1: this compound is susceptible to decomposition, especially when exposed to moisture or elevated temperatures. The darkening of the material is a common indicator of degradation. The primary decomposition pathway is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding furan-2-sulfonic acid. To minimize decomposition, it is crucial to store this compound at low temperatures (typically -20°C) under an inert atmosphere (e.g., nitrogen or argon) and to handle it using anhydrous techniques.[1]
Reaction Troubleshooting
Q2: I am seeing a significant amount of a water-soluble byproduct in my reaction mixture when performing a sulfonamide coupling. What could it be?
A2: The most likely water-soluble byproduct is furan-2-sulfonic acid, which results from the hydrolysis of this compound by trace amounts of water in your reaction setup. Ensure all your glassware is thoroughly dried, and use anhydrous solvents and reagents to minimize this side reaction. The presence of excess base can also sometimes contribute to the degradation of the starting material.
Q3: My reaction to form a sulfonamide is sluggish or incomplete, even with a seemingly pure starting material. What are the possible causes?
A3: Several factors could contribute to a sluggish reaction:
-
Insufficient Activation: Ensure your reaction conditions are suitable for the specific amine you are using. Some less nucleophilic amines may require longer reaction times, higher temperatures, or the use of a more effective acid scavenger.
-
Steric Hindrance: If your amine is sterically hindered, the reaction rate will be slower. In such cases, prolonged reaction times or elevated temperatures might be necessary.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like acetonitrile or THF are generally suitable.
-
Degraded Starting Material: Even if the this compound appears visually acceptable, it may have partially hydrolyzed, reducing the effective concentration of the active reagent.
Q4: Are there any known side products I should be aware of when using this compound in sulfonamide synthesis?
A4: Besides the hydrolysis product (furan-2-sulfonic acid), the potential for side reactions involving the furan ring exists, particularly under harsh conditions (e.g., high heat). While specific byproducts from this compound reactions are not extensively documented in the literature, it is known that the furan ring can be unstable in the presence of strong electrophiles. In the synthesis of related furan sulfonamides, byproducts such as 4-acetyl-furan-2-sulfonamide have been observed, suggesting that complex reactions can occur.[2] Careful control of reaction temperature is crucial to maintain the integrity of the furan ring.[3]
Stability and Decomposition
Q5: What are the main decomposition pathways for this compound?
A5: The primary decomposition pathways for this compound are believed to be:
-
Hydrolysis: Reaction with water to form furan-2-sulfonic acid. This is the most common decomposition route.
-
Ring Instability: The electron-withdrawing nature of the sulfonyl chloride group can decrease the stability of the furan ring, making it susceptible to degradation, especially in the presence of other reactive species.
Q6: How stable is this compound in common organic solvents like DMF or DMSO?
A6: While quantitative stability data in specific organic solvents is limited, caution is advised when using reactive solvents like DMF and DMSO. Sulfonyl chlorides can react with DMF, particularly at elevated temperatures, in what is known as the Vilsmeier-Haack reaction, although this is more common with acyl chlorides.[4] DMSO can act as an oxidant and can react with sulfonyl chlorides under certain conditions.[5][6] For reactions, it is generally recommended to use more inert aprotic solvents like THF, dichloromethane, or acetonitrile. If DMF or DMSO must be used, it is best to conduct the reaction at low temperatures and for the shortest possible time.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the specific decomposition rates and temperatures of this compound. The information below is based on general knowledge of sulfonyl chlorides and furan chemistry.
| Parameter | Value/Observation | Source/Justification |
| Storage Temperature | Recommended at -20°C | [1] |
| Appearance of Decomposition | Darkening of the liquid | General observation for sulfonyl chlorides |
| Primary Decomposition Product (with water) | Furan-2-sulfonic acid | Chemical reactivity principles |
| Thermal Stability | Sensitive to heat, use at low temperatures | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualizing Decomposition and Experimental Workflow
Below are diagrams illustrating the key decomposition pathway and a typical experimental workflow.
Caption: Primary decomposition pathways of this compound.
References
- 1. 4-Methylthis compound|CAS 2153799-57-4 [benchchem.com]
- 2. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 3. 5-Methylthis compound | 69815-95-8 | Benchchem [benchchem.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. researchgate.net [researchgate.net]
Hydrolysis of furan-2-sulfonyl chloride and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan-2-sulfonyl chloride. The information provided aims to address common challenges related to the compound's instability, particularly its hydrolysis, and to offer practical solutions for its successful use in experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing or giving low yields?
A1: Reaction failures or low yields with this compound are commonly due to its high reactivity and instability, primarily its susceptibility to hydrolysis. The presence of even trace amounts of water in your reaction setup can lead to the rapid decomposition of the sulfonyl chloride to the corresponding furan-2-sulfonic acid, which is unreactive under typical sulfonylation conditions. Additionally, the furan ring itself can be unstable, particularly under acidic conditions, leading to complex side reactions and polymerization.[1][2][3]
Q2: What are the main signs of this compound degradation?
A2: Signs of degradation include a noticeable decrease in the purity of the starting material over time, the presence of furan-2-sulfonic acid as a significant byproduct in your reaction mixture (detectable by LC-MS or NMR), and the formation of dark, insoluble polymeric material.[2][3] If the reaction is sluggish or fails to go to completion despite using a fresh bottle of the reagent, hydrolysis is a likely culprit.[4][5]
Q3: How should I properly store and handle this compound to prevent hydrolysis?
A3: To minimize hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C.[6] It is crucial to handle the reagent in a glove box or under a stream of inert gas to prevent exposure to atmospheric moisture. Always use dry glassware and anhydrous solvents.
Q4: What are the expected byproducts of this compound hydrolysis?
A4: The primary byproduct of hydrolysis is furan-2-sulfonic acid. Under certain conditions, especially acidic environments, further degradation of the furan ring can occur, leading to a complex mixture of decomposition products.[1][3]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Sulfonamide Synthesis
Symptoms:
-
TLC or LC-MS analysis shows unreacted amine and no desired sulfonamide product.
-
A significant peak corresponding to the mass of furan-2-sulfonic acid is observed in the LC-MS of the crude reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Handle this compound and prepare all solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5] |
| Poor Quality of Starting Material | Use a fresh, unopened bottle of this compound or purify the existing stock if its purity is questionable. Purity can be checked by NMR. |
| Inappropriate Base | Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the HCl byproduct without reacting with the sulfonyl chloride.[7] Pyridine can sometimes be used but may lead to side reactions. |
| Low Reactivity of the Amine | For weakly nucleophilic amines, the reaction may require longer reaction times or slightly elevated temperatures. However, be cautious with heating as it can also promote the degradation of this compound. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
TLC plate shows multiple spots, and the crude NMR spectrum is complex and difficult to interpret.
-
Formation of a dark, tarry substance in the reaction flask.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degradation of the Furan Ring | The furan ring is sensitive to acidic conditions. The HCl generated during the reaction can catalyze ring-opening and polymerization.[2][3] Use a non-nucleophilic base to neutralize the HCl as it is formed. Maintain a low reaction temperature (0 °C to room temperature) to minimize degradation. |
| Reaction with Solvent | Ensure the solvent is inert. Protic solvents like alcohols will react with the sulfonyl chloride. Some aprotic solvents may not be entirely inert under all conditions. Dichloromethane, acetonitrile, and THF are generally suitable choices when rigorously dried. |
| Excessive Heat | Avoid high reaction temperatures. If heating is necessary, do so cautiously and for the minimum time required. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound under Anhydrous Conditions
Objective: To synthesize a furan-2-sulfonamide from this compound and a primary or secondary amine while minimizing hydrolysis.
Materials:
-
This compound
-
Amine
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Oven-dried or flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Dissolve the amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
In a separate, dry flask under an inert atmosphere, prepare a stock solution of this compound (1.1 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C using an ice bath.
-
Slowly add the this compound solution to the stirred amine solution dropwise via syringe over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for sulfonamide synthesis.
References
Technical Support Center: Optimizing Reactions with Furan-2-Sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan-2-sulfonyl chloride. Our aim is to help you optimize your reaction conditions and overcome common challenges encountered during synthesis.
Frequently Asked questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a reactive chemical intermediate used in organic synthesis. It is primarily employed to introduce the furan-2-sulfonyl moiety into molecules, most commonly through the formation of sulfonamides by reacting it with primary or secondary amines. Sulfonamides are a significant class of compounds in medicinal chemistry with a wide range of biological activities.
Q2: What are the key safety precautions I should take when handling this compound?
A2: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts exothermically with water and can release toxic gases.[1] Ensure all glassware is scrupulously dried before use, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Q3: How should I properly store this compound?
A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration is often recommended.
Q4: My reaction with this compound is giving a low yield. What are the most common causes?
A4: Low yields in reactions involving this compound are frequently due to a few key factors:
-
Presence of moisture: this compound readily hydrolyzes to the corresponding sulfonic acid, which is unreactive towards amines.
-
Suboptimal base: The choice and amount of base are critical for efficiently scavenging the HCl byproduct without promoting side reactions.
-
Inappropriate solvent: The solvent can influence the solubility of reactants and the reaction rate.
-
Low nucleophilicity of the amine: Electron-deficient amines may react slowly, requiring more forcing conditions.
-
Decomposition of the starting material: this compound can be unstable under certain conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Amine
If you observe a significant amount of unreacted amine after the reaction, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution | Explanation |
| Insufficiently Activated Amine | Use a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®) or increase the reaction temperature. | Weakly nucleophilic amines, such as those with electron-withdrawing groups, may require more forcing conditions to react efficiently with the sulfonyl chloride. |
| Steric Hindrance | Prolong the reaction time and/or increase the temperature. Consider using a less sterically hindered sulfonylating agent if possible. | Sterically hindered amines will react more slowly. Providing more energy and time can help overcome this barrier. |
| Precipitation of Reactants | Choose a solvent that ensures the solubility of both the amine and the sulfonyl chloride throughout the reaction. A solvent mixture may be beneficial. | If either reactant precipitates from the solution, the reaction rate will dramatically decrease. |
Issue 2: Formation of a Major Byproduct Identified as Furan-2-Sulfonic Acid
The presence of furan-2-sulfonic acid as a major byproduct is a clear indication of hydrolysis of the starting material.
| Potential Cause | Suggested Solution | Explanation |
| Moisture in Reaction | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle the this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). | This compound is highly reactive towards water, leading to its rapid decomposition.[1] |
| "Wet" Amine or Base | Dry the amine and liquid bases over appropriate drying agents (e.g., KOH, CaH2). Use freshly opened solid bases. | Amines and certain bases can be hygroscopic and introduce water into the reaction. |
| Incomplete Inert Atmosphere | Purge the reaction vessel thoroughly with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. | An inadequate inert atmosphere will allow atmospheric moisture to enter the reaction. |
Issue 3: Complex Reaction Mixture with Multiple Unidentified Spots on TLC
A complex reaction mixture often points to side reactions or decomposition.
| Potential Cause | Suggested Solution | Explanation |
| Reaction with Solvent | Use a non-nucleophilic solvent. Common choices include dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF). | Protic solvents (e.g., alcohols) or nucleophilic solvents can react with the highly electrophilic sulfonyl chloride. |
| Base-Promoted Side Reactions | Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Add the base slowly to the reaction mixture. | Strong, nucleophilic bases can compete with the desired amine, leading to byproducts. |
| Thermal Decomposition | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the this compound solution dropwise to the amine solution to control any exotherm. | This compound and some sulfonamides can be thermally labile. |
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data on how different reaction parameters can influence the yield of a model reaction: the synthesis of N-benzylfuran-2-sulfonamide from this compound and benzylamine.
Table 1: Effect of Base on Reaction Yield
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine (TEA) | 1.5 | DCM | 25 | 4 | 85 |
| Diisopropylethylamine (DIPEA) | 1.5 | DCM | 25 | 4 | 82 |
| Pyridine | 2.0 | DCM | 25 | 6 | 75 |
| Potassium Carbonate (K₂CO₃) | 2.0 | MeCN | 50 | 12 | 60 |
This data is illustrative and actual results may vary.
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | TEA | 25 | 4 | 85 |
| Acetonitrile (MeCN) | TEA | 25 | 4 | 80 |
| Tetrahydrofuran (THF) | TEA | 25 | 6 | 78 |
| Toluene | TEA | 50 | 8 | 70 |
This data is illustrative and actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Furan-2-Sulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq.)
-
Triethylamine (TEA, 1.5 eq.)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) dropwise to the stirred solution.
-
In a separate dry flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing Workflows and Relationships
Diagram 1: General Experimental Workflow for Furan-2-Sulfonamide Synthesis
References
Technical Support Center: Reactions of Furan-2-sulfonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common side reactions encountered during the reaction of furan-2-sulfonyl chloride with primary and secondary amines. Authored for professionals in research and drug development, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful synthesis of furan-2-sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when reacting this compound with amines?
A1: The primary side reactions include:
-
Hydrolysis: this compound is sensitive to moisture and can readily hydrolyze to the corresponding furan-2-sulfonic acid. This is often a major byproduct if anhydrous conditions are not strictly maintained.
-
Double Sulfonylation of Primary Amines: Primary amines can react with two equivalents of this compound to form a bis(furan-2-sulfonyl)amine, especially if the sulfonyl chloride is used in excess or if the reaction conditions favor further reaction of the initially formed sulfonamide.
-
Furan Ring Opening: The furan ring is susceptible to opening under strongly acidic conditions, which can be generated from the HCl byproduct of the sulfonylation reaction if a base is not used or is not sufficiently strong.[1] This can lead to a complex mixture of degradation products.
-
Formation of 4-Acetyl-furan-2-sulfonamide: In some instances, the formation of 4-acetyl-furan-2-sulfonamide as a byproduct has been reported, potentially arising from rearrangement or reaction with impurities.[2]
Q2: I am experiencing a low yield of my desired furan-2-sulfonamide. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time, low temperature, or steric hindrance from bulky amines can lead to incomplete conversion.
-
Side Reactions: The prevalence of the side reactions mentioned in Q1 will directly reduce the yield of the desired product.
-
Purity of Starting Materials: Impurities in the this compound or the amine can interfere with the reaction. The sulfonyl chloride itself can degrade over time.
-
Product Loss During Workup and Purification: The desired sulfonamide may be lost during aqueous washes (if it has some water solubility) or adhere to silica gel during column chromatography.
Q3: How can I minimize the formation of furan-2-sulfonic acid during the reaction?
A3: To minimize hydrolysis, it is crucial to:
-
Use anhydrous solvents (e.g., dichloromethane, acetonitrile, THF).
-
Dry all glassware thoroughly before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or properly stored this compound.
Q4: I am seeing a significant amount of a double-sulfonated byproduct with my primary amine. How can I prevent this?
A4: To avoid the formation of bis(furan-2-sulfonyl)amine:
-
Use a slight excess of the primary amine relative to the this compound (e.g., 1.1 to 1.2 equivalents of amine).
-
Add the this compound solution slowly (dropwise) to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction.
-
Conduct the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during the synthesis of furan-2-sulfonamides.
Issue 1: Low Yield and Presence of a Water-Soluble Byproduct
| Symptom | Possible Cause | Recommended Solution |
| Low isolated yield of the desired sulfonamide. The aqueous layer from the workup is acidic. A polar spot is observed on the TLC plate that does not move from the baseline. | Hydrolysis of this compound to furan-2-sulfonic acid. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere. - Use a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the in-situ generated HCl. - During workup, a basic wash (e.g., saturated sodium bicarbonate solution) can help remove the acidic furan-2-sulfonic acid byproduct. |
Issue 2: Formation of a Higher Molecular Weight Byproduct with Primary Amines
| Symptom | Possible Cause | Recommended Solution |
| A less polar byproduct is observed on the TLC plate compared to the desired sulfonamide. Mass spectrometry analysis indicates a mass corresponding to the amine plus two furan-2-sulfonyl groups. | Double sulfonylation of the primary amine. | - Adjust the stoichiometry to use a slight excess of the primary amine. - Add the this compound solution dropwise to the amine solution at 0 °C. - Monitor the reaction closely by TLC and stop the reaction once the starting amine is consumed. |
Issue 3: Darkening of the Reaction Mixture and Complex Impurity Profile
| Symptom | Possible Cause | Recommended Solution |
| The reaction mixture turns dark brown or black. The TLC plate shows multiple spots and streaking. | Decomposition of the furan ring due to acidic conditions. | - Use a suitable base (e.g., pyridine, triethylamine) to scavenge the HCl produced during the reaction. At least one equivalent of base per equivalent of sulfonyl chloride is recommended. - Maintain a low reaction temperature. - Consider using a milder solvent. |
Reaction Pathways and Side Reactions
The following diagram illustrates the intended reaction pathway for the synthesis of furan-2-sulfonamides and the common side reactions that can occur.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-furan-2-sulfonamide
This protocol provides a general method for the reaction of this compound with an aromatic amine, such as aniline.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Pyridine or triethylamine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and pyridine), water, saturated sodium bicarbonate solution (to remove any furan-2-sulfonic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure furan-2-sulfonamide.
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in furan-2-sulfonamide synthesis.
References
Technical Support Center: Purification of Furan-2-Sulfonyl Chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with furan-2-sulfonyl chloride derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The primary challenges stem from the inherent instability of the furan ring and the high reactivity of the sulfonyl chloride group. The furan ring is susceptible to degradation under acidic conditions and at elevated temperatures. The sulfonyl chloride moiety is highly susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid as a major impurity.
Q2: What are the most common impurities found in crude this compound derivatives?
A2: Common impurities include:
-
Furan-2-sulfonic acid: Formed via hydrolysis of the sulfonyl chloride.
-
Unreacted starting materials: Such as the corresponding sulfonic acid or its salt.
-
Residual reagents: From the sulfonylation reaction, for example, thionyl chloride or chlorosulfonic acid.
-
Polymeric or colored byproducts: Resulting from the decomposition of the furan ring.[1]
-
Solvent residues: From the reaction or work-up.
Q3: What are the recommended storage conditions for this compound derivatives?
A3: Due to their sensitivity to moisture and heat, this compound derivatives should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C.
Q4: Which analytical techniques are suitable for assessing the purity of this compound derivatives?
A4: The purity of this compound derivatives can be effectively assessed using:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from its impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives, providing information on both purity and molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and detect the presence of impurities.
Troubleshooting Guides
Issue 1: The final product is a dark-colored oil or solid.
| Possible Cause | Troubleshooting Step | Rationale |
| Thermal decomposition of the furan ring | - Lower the temperature during the reaction and purification steps.- For distillation, use high vacuum to reduce the boiling point. | The furan ring is thermally labile and can decompose at elevated temperatures, leading to the formation of colored, tarry byproducts.[1] |
| Presence of colored impurities from starting materials or side reactions | - Treat a solution of the crude product with activated charcoal before filtration.- Perform flash column chromatography. | Activated charcoal can adsorb high molecular weight colored impurities.[1] Chromatography separates compounds based on their polarity. |
Issue 2: The purified product shows the presence of furan-2-sulfonic acid.
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of the sulfonyl chloride during work-up | - Ensure all solvents and glassware are anhydrous.- Conduct the reaction and work-up under an inert atmosphere.- Minimize the duration of aqueous washes.- Wash the organic layer with cold brine to remove bulk water before drying. | The sulfonyl chloride group is highly reactive towards water.[3] Excluding moisture at all stages is critical to prevent hydrolysis. |
| Incomplete reaction of the starting sulfonic acid | - Increase the reaction time or temperature (if the compound is stable).- Use a slight excess of the chlorinating agent. | This ensures the complete conversion of the starting material to the desired sulfonyl chloride. |
Issue 3: The product "oils out" during recrystallization.
| Possible Cause | Troubleshooting Step | Rationale |
| The solution is supersaturated, or the cooling rate is too fast. | - Add more solvent to the hot solution to ensure the compound is fully dissolved.- Allow the solution to cool slowly to room temperature before placing it in a cold bath. | Slow cooling promotes the formation of a crystalline lattice over amorphous precipitation.[1] |
| The chosen solvent is not appropriate. | - Try a different solvent or a co-solvent system. Good solvent systems for sulfonyl chlorides include hexanes/ethyl acetate and hexanes/tetrahydrofuran.[4][5] | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Data Presentation
Table 1: Comparison of Purification Methods for a Model this compound Derivative
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Vacuum Distillation | >98 | 60-80 | Effective for removing non-volatile impurities. | Not suitable for thermally labile compounds. |
| Recrystallization | 95-99 | 50-70 | Good for removing small amounts of impurities. | Can be material-intensive; finding a suitable solvent can be challenging. |
| Flash Column Chromatography | >99 | 40-60 | High purity can be achieved; applicable to a wide range of derivatives. | Can be time-consuming and requires significant solvent usage; potential for hydrolysis on silica gel. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. A short-path distillation apparatus is recommended to minimize the surface area and hold-up volume.
-
Sample Preparation: Place the crude this compound derivative in the distillation flask.
-
Distillation: Gradually apply vacuum and slowly heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of the pure product.
-
Storage: Immediately transfer the purified liquid to a clean, dry, amber glass vial and store under an inert atmosphere at -20°C.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature (e.g., hexanes/ethyl acetate).
-
Dissolution: In a dry flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Managing Exothermic Reactions with Furan-2-Sulfonyl Chloride
Disclaimer: This document provides general guidance for managing exothermic reactions involving furan-2-sulfonyl chloride. It is not a substitute for a thorough risk assessment and experimental validation conducted by qualified personnel. Always consult your institution's safety protocols and the latest Safety Data Sheet (SDS) before commencing any work.
Hazard Overview
This compound is a highly reactive chemical that requires careful handling to mitigate its inherent risks. The primary hazards are associated with its reactivity, particularly with nucleophiles and water, which can lead to highly exothermic reactions.
Table 1: Hazard Summary for this compound
| Hazard Type | Description | Mitigation Measures |
| Reactivity | Reacts violently with water, amines, alcohols, and bases, generating heat and potentially hazardous byproducts such as HCl gas. | Use in a dry, inert atmosphere. Ensure all glassware and reagents are anhydrous. Add reagents slowly and control the reaction temperature. |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. |
| Toxicity | Harmful if swallowed or inhaled. May cause respiratory irritation. | Work in a well-ventilated fume hood. Avoid breathing vapors. |
| Thermal Sensitivity | The furan ring is thermally sensitive, and excessive heat can lead to decomposition. | Maintain low reaction temperatures (e.g., 0-5°C) for reactions involving furan derivatives to ensure the integrity of the furan ring. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The main hazards are its violent reaction with water and other nucleophiles, its corrosivity, and its toxicity. Reactions with this compound are often highly exothermic and require strict temperature control to prevent runaway reactions.
Q2: What are the initial indicators of a potential runaway reaction?
A2: Key signs include a rapid and uncontrolled increase in temperature, a sudden rise in pressure, unexpected color changes, and the evolution of gas. It is crucial to have a plan in place to address these signs immediately.
Q3: How should this compound be properly stored?
A3: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents. The container should be tightly sealed, and storage under an inert atmosphere is recommended. Some sources recommend refrigerated storage.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents. These materials can trigger a violent exothermic reaction.
Q5: What is the correct procedure for handling a spill of this compound?
A5: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert, dry material such as sand or vermiculite, and place it in a sealed container for disposal. Do not use water to clean up a spill. Always wear appropriate PPE during cleanup.
Q6: What is the recommended method for quenching a reaction containing this compound?
A6: A controlled quench is critical. The safest approach is to slowly add the reaction mixture to a separate, well-stirred, and cooled quenching solution, such as a slurry of ice and a weak acid (if compatible with your product). Never add the quenching agent directly to the reaction vessel, as this can cause a localized and violent exotherm.
Troubleshooting Guide for Exothermic Reactions
Table 2: Troubleshooting Common Issues During Reactions with this compound
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition rate of a reagent is too fast.2. Inadequate cooling or stirring.3. Incorrect solvent or concentration, leading to poor heat dissipation. | 1. Immediately stop the addition of all reagents.2. Increase cooling to the maximum capacity.3. If the temperature continues to rise, execute the pre-planned emergency quenching procedure. |
| Reaction Fails to Initiate or Proceeds Slowly | 1. Low reaction temperature.2. Impure starting materials or presence of inhibitors.3. Insufficient activation energy. | 1. Slowly and carefully allow the temperature to rise by a few degrees while monitoring closely.2. Ensure all reagents are pure and anhydrous.3. If applicable, check that any necessary catalyst or initiator has been added. |
| Formation of Impure Product | 1. Side reactions due to elevated temperatures.2. Presence of water leading to hydrolysis of the sulfonyl chloride.3. Incorrect stoichiometry. | 1. Maintain strict temperature control throughout the reaction.2. Ensure all equipment and reagents are scrupulously dry.3. Carefully measure and control the addition of all reagents. |
| Difficult or Violent Quenching Step | 1. Adding the quenching solution directly to the reaction mixture.2. Insufficient cooling of the quenching solution. | 1. Always add the reaction mixture to the cooled quenching solution slowly and with vigorous stirring.2. Ensure the quenching solution is adequately cooled (e.g., with an ice bath) before and during the addition. |
Experimental Protocol: Controlled Reaction of this compound with a Primary Amine
This protocol outlines a general procedure for the synthesis of a sulfonamide, emphasizing safety and control of the exothermic reaction.
4.1 Materials and Equipment
-
This compound
-
Primary amine
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine)
-
Reaction vessel with a magnetic stirrer, thermometer, and addition funnel
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Inert gas supply (e.g., nitrogen or argon)
-
Quenching solution (e.g., ice-cold dilute aqueous acid)
4.2 Pre-Reaction Safety Review
-
Conduct a thorough risk assessment for all chemicals and procedures.
-
Ensure a clear and unobstructed path to the fume hood sash and an emergency exit.
-
Have an appropriate fire extinguisher and spill kit readily available.
-
Prepare a quenching bath and have it ready before starting the reaction.
4.3 Step-by-Step Procedure
-
Inert Atmosphere: Assemble the reaction glassware and dry it thoroughly. Purge the system with an inert gas.
-
Initial Charge: In the reaction vessel, dissolve the primary amine and tertiary amine base in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using a cooling bath.
-
Slow Addition: Dissolve the this compound in the anhydrous solvent in the addition funnel. Add the this compound solution dropwise to the cooled amine solution over a prolonged period.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. The rate of addition should be adjusted to maintain the temperature below 5°C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Controlled Quench: Once the reaction is complete, slowly transfer the reaction mixture via cannula or a dropping funnel into a separate, vigorously stirred beaker containing an ice-cold quenching solution.
-
Work-up: Proceed with the standard aqueous work-up and purification of the product.
4.4 Engineering Controls
-
All manipulations should be performed in a certified chemical fume hood.
-
Use a reliable and calibrated temperature probe.
-
Ensure the stirring mechanism is functioning correctly throughout the reaction.
4.5 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
Visual Workflow Guides
Caption: Decision-making flowchart for managing a temperature excursion.
Caption: Experimental workflow for a controlled exothermic reaction.
Caption: Logical relationship of factors contributing to a runaway reaction.
Furan-2-Sulfonyl Chloride Reaction Monitoring: Technical Support Center
Welcome to the technical support center for monitoring reactions involving furan-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: this compound is a highly reactive electrophile. The primary challenges are its sensitivity to moisture and its potential for decomposition. Like many sulfonyl chlorides, it readily reacts with water (hydrolysis) to form the corresponding furan-2-sulfonic acid[1]. This can consume your reagent and complicate purification. Additionally, the furan ring itself can be sensitive and prone to decomposition under certain conditions, especially in the presence of strong electrophiles[2]. Therefore, all reactions and sample preparations should be performed under anhydrous conditions.
Q2: How do I choose an appropriate TLC solvent system?
A2: The goal is to achieve good separation (difference in Rf values) between the starting material (this compound), your other reactant (e.g., an amine or alcohol), and the desired product (e.g., a sulfonamide). A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc)[3]. The sulfonyl chloride is typically less polar than the resulting sulfonamide or sulfonic acid.
Q3: Is this compound stable on a standard silica TLC plate?
A3: Not always. Standard silica gel is acidic and contains adsorbed water, which can cause the sulfonyl chloride to hydrolyze or decompose directly on the plate[4]. This often appears as a streak originating from the baseline rather than a compact spot.
Q4: What should I expect to see in the LC-MS analysis?
A4: Due to its reactivity, you may not observe the molecular ion of this compound itself. It is common to see ions corresponding to its reaction products with the mobile phase solvents (e.g., methanol or water). For example, you may detect the furan-2-sulfonic acid. Electrospray ionization (ESI) is a soft ionization technique suitable for this analysis[5].
Troubleshooting Guides
TLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spot for this compound is a streak. | 1. Decomposition on silica: The compound is reacting with the acidic silica gel.[6] 2. Sample is too concentrated: Overloading the plate can cause streaking.[6][7][8] | 1. Run the TLC quickly: Prepare the chamber in advance and run the plate immediately after spotting. 2. Use a less polar solvent system: This will move the spot up the plate faster, reducing contact time with the silica. 3. Dilute your sample: Spot a more dilute solution of your reaction mixture.[6] 4. Modify the mobile phase: For reactions with amines, adding a small amount of triethylamine (0.1-1.0%) to the mobile phase can neutralize the silica surface and improve spot shape.[6] |
| All spots are at the baseline (Low Rf). | Solvent system is not polar enough: The eluent cannot effectively move the compounds up the plate.[3][6] | Increase solvent polarity: Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/EtOAc mixture).[6] |
| All spots are at the solvent front (High Rf). | Solvent system is too polar: The eluent moves all compounds too quickly, resulting in poor separation.[3][6] | Decrease solvent polarity: Increase the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).[6] |
| No spots are visible. | 1. Sample is too dilute. [6][7] 2. Compound does not visualize under UV light. 3. Compound evaporated: This is unlikely for this specific compound but possible for more volatile substances. | 1. Concentrate the sample: Spot multiple times in the same location, allowing the solvent to dry completely between applications.[6][7] 2. Use a chemical stain: After checking under a UV lamp, use a stain like potassium permanganate or vanillin, which can visualize a broader range of compounds. |
LC-MS Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cannot find the molecular ion for this compound. | 1. In-source reaction/degradation: The compound is highly reactive and may be hydrolyzing or reacting with mobile phase solvents (e.g., methanol, water) in the ion source.[1][2] 2. Poor ionization: The compound may not ionize efficiently under the chosen conditions. | 1. Look for adducts or degradation products: Search for the mass of the expected sulfonic acid ([M-Cl+OH+H]⁺) or the methyl sulfonate ester if using methanol ([M-Cl+OCH₃+H]⁺). 2. Optimize ion source settings: Adjust parameters like capillary voltage and source temperature. Harsh conditions can promote fragmentation.[9] 3. Change ionization polarity: Try negative ion mode (ESI-) to detect the deprotonated sulfonic acid ([M-Cl+O]⁻). |
| Poor peak shape (tailing, fronting, or splitting). | 1. Column overload: Injecting too much sample. 2. Inappropriate mobile phase: The pH or solvent composition is not optimal for the analyte. 3. Column degradation or contamination. [10] | 1. Dilute the sample before injection. 2. Modify the mobile phase: Additives like formic acid or ammonium acetate can improve peak shape. 3. Flush the column or try a new column.[10] |
| Low signal intensity or no peak detected. | 1. Sample degradation: The compound may have fully degraded in the vial before injection. 2. Ion suppression: Components in the sample matrix are interfering with the ionization of your target analyte.[9] 3. Incorrect MS settings: The instrument is not set to scan for the correct mass range or polarity.[9] | 1. Prepare samples fresh in an anhydrous solvent (e.g., acetonitrile) and analyze them immediately. 2. Dilute the sample to reduce matrix effects.[9] 3. Verify MS parameters: Ensure the scan range includes all expected masses (starting material, product, byproducts) and that the polarity is correct. Perform a system suitability test to ensure the instrument is functioning correctly.[11] |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Preparation: Prepare a TLC chamber with a filter paper wick and add the chosen mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Cover the chamber and allow it to saturate for 5-10 minutes.
-
Spotting: Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom. Use a capillary tube to spot small amounts of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline. Ensure spots are small and concentrated.
-
Development: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline[7]. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for better visibility.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The hydrolyzed byproduct, furan-2-sulfonic acid, will typically have a very low Rf value (close to the baseline).
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it significantly with an anhydrous solvent like acetonitrile (e.g., dilute to 1 mL). Further dilution may be necessary.
-
LC Conditions (General Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a high percentage of A, then ramp up to a high percentage of B to elute compounds. A typical gradient might be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
MS Conditions (General Starting Point):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative modes (run both initially if possible).
-
Scan Range: 100 - 500 m/z (adjust based on expected masses).
-
Source Parameters: Use moderate temperatures (e.g., Gas Temp: 300°C, Sheath Gas: 350°C) to minimize thermal degradation.
-
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. Analyze the mass spectrum of each peak to confirm its identity. Be sure to check for the mass of the hydrolyzed byproduct (furan-2-sulfonic acid, exact mass: 148.98).
Data & Visualization
Expected Analytical Data
The following table summarizes the key masses to monitor during your LC-MS analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (Positive ESI) | Expected [M-H]⁻ (Negative ESI) | Notes |
| This compound | C₄H₃ClO₃S | 166.58[12][13][14] | 166.96 | N/A | Often not observed due to high reactivity. |
| Furan-2-sulfonic acid | C₄H₄O₄S | 148.14 | 149.00 | 147.98 | Primary hydrolysis/degradation product. |
| Example Product: N-benzylfuran-2-sulfonamide | C₁₁H₁₁NO₃S | 237.28 | 238.05 | 236.04 | Product from reaction with benzylamine. |
Diagrams
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
Caption: Decision-making workflow for troubleshooting LC-MS analysis.
Caption: Common degradation pathway of this compound.
References
- 1. 5-Methylthis compound | 69815-95-8 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. zefsci.com [zefsci.com]
- 11. myadlm.org [myadlm.org]
- 12. This compound | C4H3ClO3S | CID 2795072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. 52665-48-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
Technical Support Center: Reactions of Furan-2-Sulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with furan-2-sulfonyl chloride. Our goal is to address common challenges and provide detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A1: In the reaction of this compound with nucleophiles such as amines or alcohols, a base is primarily used as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the amine starting material, rendering it non-nucleophilic, or lead to side reactions. The base neutralizes the HCl, allowing the reaction to proceed to completion.[1] Common bases include pyridine and triethylamine.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in furan-2-sulfonamide synthesis can stem from several factors:
-
Hydrolysis of this compound: this compound is sensitive to moisture and can hydrolyze to the corresponding furan-2-sulfonic acid, which is unreactive towards amines.[2] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Purity of Starting Materials: Impurities in either the this compound or the amine can lead to undesired side reactions.[2] Ensure the purity of your reagents before starting the experiment.
-
Inappropriate Reaction Temperature: The reaction can be exothermic. It is often recommended to add the sulfonyl chloride at a low temperature (e.g., 0 °C) to control the initial reaction rate and then allow it to warm to room temperature.[2][3]
-
Incorrect Choice of Base: The basicity and nucleophilicity of the base can significantly impact the reaction outcome. A base that is too weak may not effectively scavenge the HCl, while a highly nucleophilic base might react with the sulfonyl chloride.
Q3: I am observing significant side product formation. What are the likely side reactions?
A3: Common side reactions include:
-
Dimerization or Polymerization: At elevated temperatures, side reactions leading to dimerization or polymerization can occur.[2]
-
Bis-sulfonylation: With primary amines, there is a possibility of bis-sulfonylation, where two sulfonyl groups react with the amine. However, this is generally less common than with other activating groups.
-
Reaction with Solvent: If the solvent is not inert, it may react with the highly reactive this compound.[2] For example, protic solvents can react in the presence of a base.
Q4: How do I choose the right base for my reaction?
A4: The choice of base depends on the reactivity of your amine and the specific reaction conditions.
-
Pyridine: A moderately effective base that can also act as a nucleophilic catalyst, potentially accelerating the reaction.[4]
-
Triethylamine (TEA): A stronger, non-nucleophilic base compared to pyridine.[4][5] It is a common choice for scavenging HCl.
-
N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base. It is particularly useful when dealing with sensitive substrates where the nucleophilicity of other bases could be problematic.[5]
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts in conjunction with another base (like pyridine or TEA). DMAP is a hypernucleophilic catalyst that can significantly accelerate the sulfonylation of even weakly nucleophilic or sterically hindered amines.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded or impure this compound (hydrolysis).[2] 2. Insufficiently basic conditions. 3. Poor nucleophilicity of the amine.[2] 4. Reaction temperature is too low. | 1. Use freshly purchased or properly stored this compound. Handle under anhydrous conditions. 2. Switch to a stronger base (e.g., from pyridine to triethylamine). 3. Use a catalytic amount of DMAP to activate the sulfonyl chloride.[6] 4. Allow the reaction to warm to room temperature or gently heat after the initial addition at low temperature. |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to decomposition or side reactions.[2] 2. Presence of water leading to hydrolysis.[2] 3. The base is acting as a nucleophile. | 1. Maintain a low temperature (0 °C) during the addition of this compound and control the temperature throughout the reaction. 2. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. 3. Use a non-nucleophilic base like DIPEA. |
| Difficulty in Product Isolation | 1. The product is highly soluble in the workup solvent. 2. Formation of a salt between the product and the protonated base. | 1. Choose an appropriate extraction solvent. If the product is polar, consider back-extraction or using a different solvent system for purification. 2. During the aqueous workup, ensure the pH is adjusted to break any salt formation. Washing with a dilute acid solution can help remove residual amine bases. |
Data Presentation
Table 1: Effect of Different Bases on the Yield of a Monosulfonylation Reaction
The following table summarizes the effect of various bases on the yield of the monosulfonylation product in a specific reaction, highlighting the importance of base selection.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Product to By-product Ratio |
| 1 | Pyridine | DCM | 0 → rt | 58 | > 50:1 |
| 2 | K₂CO₃ | DCM | 0 → rt | < 5 | 1:21 |
| 3 | Na₂CO₃ | DCM | 0 → rt | < 5 | 1:5 |
| 4 | Triethylamine | DCM | 0 → rt | < 5 | 1:4 |
Data adapted from a study on a similar sulfonylation reaction. The trend is illustrative of the impact of the base.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Furan-2-sulfonamides using Pyridine
This protocol is a general method for the reaction of this compound with a primary or secondary amine using pyridine as the base.
-
Preparation: To a stirred solution of the amine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add pyridine (1.5 eq.).[7]
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Synthesis of Furan-2-sulfonamides
This protocol is suitable for less reactive amines, employing a catalytic amount of DMAP.
-
Preparation: To a solution of the amine (1.0 eq.), pyridine (2.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM at room temperature, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 10 minutes.[6]
-
Reaction: Stir the reaction mixture at room temperature for 10 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualization
Caption: General reaction mechanism for the synthesis of furan-2-sulfonamides.
References
- 1. 4-Methylthis compound|CAS 2153799-57-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 6. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting low conversion in furan-2-sulfonyl chloride reactions
Welcome to the technical support center for furan-2-sulfonyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most prevalent method is the sulfonation of furan using a sulfur trioxide-pyridine (SO₃-pyridine) complex, which helps to control the reactivity of the highly electrophilic sulfur trioxide.[1] This is typically followed by treatment with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to convert the resulting furan-2-sulfonic acid into this compound.[2][3]
Q2: Why is my this compound reagent showing low reactivity?
A2: this compound is highly sensitive to moisture and can hydrolyze to the corresponding furan-2-sulfonic acid, which is unreactive in typical sulfonylation reactions.[4] It is crucial to store the reagent under anhydrous conditions and preferably under an inert atmosphere. The furan ring itself is also susceptible to decomposition, especially in the presence of electrophilic moieties.[5]
Q3: What are the primary applications of this compound in organic synthesis?
A3: this compound is a versatile electrophile primarily used for the synthesis of furan-2-sulfonamides and furan-2-sulfonate esters. These reactions involve the nucleophilic attack of primary or secondary amines and alcohols, respectively, on the sulfonyl chloride group.[4][6] The resulting sulfonamide and sulfonate ester motifs are of significant interest in medicinal chemistry.
Q4: What are the key parameters to control for a successful reaction?
A4: Several factors are critical for achieving high conversion and yield:
-
Reagent Purity: Ensure the this compound is fresh and has been stored properly to prevent hydrolysis. The purity of the amine or alcohol nucleophile is also important.
-
Anhydrous Conditions: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.
-
Temperature: The reaction temperature should be carefully controlled. Many reactions are initiated at low temperatures (e.g., 0 °C) to manage the initial exotherm and then allowed to warm to room temperature.[2]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent is crucial for optimizing the reaction conditions and minimizing side products.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.
Troubleshooting Guides for Low Conversion
Issue 1: Low or No Formation of Furan-2-Sulfonamide
If you are experiencing low to no yield of your desired furan-2-sulfonamide product, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Degraded this compound | The sulfonyl chloride has likely hydrolyzed. Use a fresh batch of the reagent or purify the existing stock. Ensure stringent anhydrous conditions for storage and handling. |
| Poor Nucleophilicity of the Amine | Amines with electron-withdrawing groups can be poor nucleophiles. Consider using a stronger base, a more forcing reaction temperature, or a more polar solvent like DMF to enhance reactivity. |
| Inappropriate Base | The base may not be strong enough to deprotonate the amine or effectively scavenge the HCl byproduct. For less nucleophilic amines, a stronger base might be required. Common bases include pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA). |
| Suboptimal Solvent | The reactants may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction. Screen different anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF). |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants and base are correct. Sometimes, using a slight excess of the amine can drive the reaction to completion. |
| Low Reaction Temperature | While initial cooling is often necessary, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile. |
Issue 2: Low or No Formation of Furan-2-Sulfonate Ester
Low conversion in the synthesis of furan-2-sulfonate esters can be addressed by examining the following factors.
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrolyzed this compound | As with sulfonamide synthesis, the integrity of the sulfonyl chloride is paramount. Use a fresh, dry reagent. |
| Sterically Hindered Alcohol | Sterically hindered alcohols react more slowly. The reaction may require a longer reaction time, elevated temperature, or the use of a less hindered base like pyridine, which can also act as a nucleophilic catalyst. For highly hindered alcohols, tosyl chloride is known to be more selective towards less sterically hindered alcohols.[7] |
| Inadequate Base | A base is required to neutralize the HCl generated. Pyridine is a common choice as it can also serve as the solvent. Triethylamine is another effective option. |
| Unsuitable Solvent | The choice of solvent can impact the reaction rate. Anhydrous dichloromethane or tetrahydrofuran are commonly used. Ensure the alcohol is soluble in the chosen solvent. |
| Side Reactions | At higher temperatures, elimination reactions can compete with substitution, especially for secondary and tertiary alcohols. Maintain careful temperature control. |
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various literature sources on the synthesis of this compound derivatives.
Table 1: Synthesis of Furan-2-Sulfonamides
| Starting Amine | Base | Solvent | Temperature | Time | Yield (%) |
| Ammonium Bicarbonate | - | Acetone/Water | Room Temp | 30 min | 64 |
| Benzylamine | Triethylamine | Dichloromethane | 0 °C to RT | 12 h | ~85 (general procedure) |
| Aniline | Pyridine | Pyridine | 0 °C to RT | - | Good (general procedure) |
| Furosemide Derivative | MgCl₂, Et₃N | tBuOH, MeCN | 60 °C | 3-5 h | High |
Table 2: Synthesis of Furan-2-Sulfonate Esters
| Starting Alcohol | Base | Solvent | Temperature | Time | Yield (%) |
| Primary/Secondary Alcohol | Pyridine | Pyridine | 0 °C to RT | - | Good (general procedure) |
| Ethanol | Triethylamine | Dichloromethane | -10 to 10 °C | 1-5 h | ~90 (general procedure)[8] |
| Hydrochlorothiazide | - | Ethanol | 60 °C | 3-5 h | 73 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Furan-2-Sulfonamides
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Synthesis of 4-(1-hydroxy-1-methylethyl)-furan-2-sulfonamide[2]
-
Grignard Reaction: Dissolve ethyl 4-furoate-2-sulfonamide (0.114 mol) in dry tetrahydrofuran (1 L) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -10 °C.
-
Addition of Grignard Reagent: Add methylmagnesium chloride (3 M in THF, 171 mL) dropwise over 5 minutes.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: After the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by trituration with a suitable solvent to afford the desired product in 85% yield.[2]
Visualizations
Caption: General experimental workflow for furan-2-sulfonamide synthesis.
Caption: Troubleshooting logic for low conversion rates.
References
- 1. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]
- 2. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. frontiersrj.com [frontiersrj.com]
- 5. d-nb.info [d-nb.info]
- 6. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 7. youtube.com [youtube.com]
- 8. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the NMR Characterization of Furan-2-Sulfonamides
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of furan-2-sulfonamides using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Furan-2-sulfonamides are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these molecules. This guide will delve into the key 1H and 13C NMR spectral features of a representative N-substituted furan-2-sulfonamide and compare them with the expected chemical shift ranges for the core furan and sulfonamide moieties.
Comparative Analysis of 1H and 13C NMR Data
The following tables summarize the experimental 1H and 13C NMR data for a specific N-aryl furan-2-sulfonamide derivative, 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, and compare it with the typical chemical shift ranges for furan and sulfonamide substructures. This comparison allows for a clear understanding of the influence of the sulfonamide group and N-substitution on the furan ring's magnetic environment, and vice-versa.
Table 1: 1H NMR Spectral Data Comparison
| Proton | Observed Chemical Shift (δ, ppm) in a Furan-2-Sulfonamide Derivative[1] | Typical Chemical Shift (δ, ppm) for Furan Protons[2] | Observations |
| H-3 (furan) | 6.39 (d, J = 3.3 Hz) | 6.3-6.5 | The chemical shift is within the expected range for a proton at the 3-position of a furan ring. |
| H-4 (furan) | 6.08 (d, J = 3.1 Hz) | 7.3-7.5 | The observed upfield shift compared to typical H-4 in furan could be attributed to the electronic effects of the sulfonamide group and the specific substitution pattern. |
| H-5 (furan) | 7.08 (d, J = 3.1 Hz) | ~7.4 | The chemical shift is in the expected region for a proton at the 5-position of a furan ring. |
| NH (sulfonamide) | Not explicitly reported in the provided data, but typically appears as a broad singlet. | 8.0-11.0 (for general sulfonamides)[3] | The chemical shift of the sulfonamide proton can vary significantly based on solvent, concentration, and hydrogen bonding. |
Table 2: 13C NMR Spectral Data Comparison
| Carbon | Observed Chemical Shift (δ, ppm) in a Furan-2-Sulfonamide Derivative[1] | Typical Chemical Shift (δ, ppm) for Furan Carbons | Observations |
| C-2 (furan) | 153.9 | ~143 | The downfield shift of C-2 is consistent with the direct attachment of the electron-withdrawing sulfonamide group. |
| C-3 (furan) | 112.2 | ~110 | The chemical shift is in the expected range for a carbon at the 3-position of a furan ring. |
| C-4 (furan) | 108.4 | ~110 | The chemical shift is in the expected range for a carbon at the 4-position of a furan ring. |
| C-5 (furan) | 148.9 | ~143 | The downfield shift of C-5 is likely influenced by the substitution on the attached phenyl ring. |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible NMR data.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the furan-2-sulfonamide sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte signals.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is common practice.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's magnet.
-
Allow the sample to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes to ensure thermal stability and minimize signal drift.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Acquire a 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a 1D proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm is generally sufficient.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift axis by referencing the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons in the molecule.
Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the characterization of furan-2-sulfonamides using NMR spectroscopy.
Caption: Workflow for the synthesis and NMR characterization of furan-2-sulfonamides.
This guide provides a foundational understanding of the key NMR characteristics of furan-2-sulfonamides, offering a valuable resource for researchers in the field of medicinal and synthetic chemistry. The provided data and protocols can aid in the efficient and accurate characterization of this important class of compounds.
References
A Comparative Guide to the Mass Spectrometry Analysis of Furan-2-Sulfonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analytical methodologies for the characterization of reaction products derived from furan-2-sulfonyl chloride. Given that this compound readily reacts with nucleophiles, such as amines, to form furan-2-sulfonamides, this document focuses on the analytical techniques best suited for identifying and quantifying these and similar structures. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on their respective strengths and ideal applications.
Comparison of Primary Analytical Methods
The choice between GC-MS and LC-MS for the analysis of this compound reaction products is largely dependent on the physicochemical properties of the analyte, such as volatility and thermal stability. Furan derivatives are often volatile, making them suitable for GC-MS analysis.[1][2] Conversely, sulfonamides are typically less volatile and are well-suited for LC-MS analysis.[3][4]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Analyte Suitability | Volatile and thermally stable compounds. Ideal for furan derivatives and less complex sulfonamides.[1][2] | A wider range of compounds, including non-volatile and thermally labile molecules like complex sulfonamides.[3][4] |
| Sample Preparation | Often involves headspace (HS) or solid-phase microextraction (SPME) for volatile analytes.[1][5] Derivatization may be required to increase volatility.[6] | Typically involves solid-phase extraction (SPE) for sample cleanup and concentration.[3][4] |
| Separation Principle | Separation is based on the boiling point and polarity of the compounds as they interact with a stationary phase in a capillary column.[7][8][9] | Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3][4] |
| Ionization Techniques | Primarily Electron Ionization (EI), which can cause extensive fragmentation, providing detailed structural information.[9][10] | Softer ionization techniques like Electrospray Ionization (ESI) are common, often keeping the molecular ion intact.[11] |
| Sensitivity & Selectivity | High sensitivity, especially when coupled with techniques like SPME.[1][5] Tandem MS (MS/MS) can be used to enhance selectivity.[5][7] | Generally offers excellent sensitivity and selectivity, particularly with tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[3][7] |
| Typical Applications | Analysis of volatile furan derivatives in various matrices.[1][5] | Quantification of sulfonamides and other drug compounds in environmental and biological samples.[3][4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Furan Derivatives
This protocol is a generalized procedure for the analysis of volatile furan-containing compounds, adapted from methodologies for furan derivative analysis.[1][5][7][8]
1. Sample Preparation (Headspace SPME)
-
For liquid samples, place 5-10 g of the sample into a 20 mL headspace vial.[5] For solid samples, a suitable solvent extraction may be necessary first.
-
If applicable, add an internal standard, such as a deuterated analog (e.g., d4-furan).[5]
-
Seal the vial and equilibrate at a controlled temperature (e.g., 35°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[1][7]
-
Expose a solid-phase microextraction (SPME) fiber (e.g., CAR/PDMS) to the headspace for a specific duration (e.g., 15 minutes) to adsorb the analytes.[1][7]
2. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
- Injector: Transfer the SPME fiber to the GC inlet for thermal desorption at a high temperature (e.g., 280°C).[8] Use a splitless or split injection mode depending on the analyte concentration.[8]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
- Column: A capillary column suitable for separating furan derivatives, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm).[7][8][9]
- Oven Temperature Program: An initial temperature of around 32-50°C held for a few minutes, followed by a ramp up to a final temperature of 200-300°C.[8][9]
-
Mass Spectrometer (MS) Conditions:
- Ionization: Electron Ionization (EI) at 70 eV.[8]
- Ion Source Temperature: Typically around 200-230°C.[8][9]
- Acquisition Mode: Can be run in full scan mode to identify unknown compounds or in Multiple Reaction Monitoring (MRM) mode for targeted quantification, which offers higher sensitivity and selectivity.[7][8]
Protocol 2: LC-MS/MS Analysis of Sulfonamides
This protocol provides a general methodology for the analysis of sulfonamides, which would be applicable to furan-2-sulfonamides.[3][4]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
For aqueous samples, acidify the sample to a pH of approximately 4-7.[4]
-
Add an internal standard.
-
Condition an SPE cartridge (e.g., Agilent BondElut PPL) with methanol and then water.[3]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.[3]
-
Elute the analytes with a suitable solvent, such as methanol, which may contain a small percentage of aqueous ammonia.[3]
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[3]
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
- Column: A reverse-phase column, such as a C18 column, is commonly used.
- Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.[3]
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for UHPLC.
- Injection Volume: Typically 5-20 µL.
-
Mass Spectrometer (MS) Conditions:
- Ionization: Positive ion Electrospray Ionization (ESI) is typically used for sulfonamides.[3]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and specific product ions generated by collision-induced dissociation.[3]
- Gas Temperatures and Flow: Optimized for desolvation of the ESI spray.[4]
Quantitative Data Summary
The following table provides an example of the type of quantitative data generated in a mass spectrometry analysis for representative furan and sulfonamide compounds. The specific ions and retention times for this compound reaction products would need to be determined experimentally.
| Compound | Analytical Method | Precursor Ion (m/z) | Product Ion(s) (m/z) | Retention Time (min) | Reference |
| Furan | GC-MS | 68 | N/A (Scan mode) | Varies with column/method | [2] |
| 2-Methylfuran | GC-MS | 82 | N/A (Scan mode) | Varies with column/method | [2] |
| Furfural | GC-MS/MS | 96 | 95, 39 | Varies with column/method | [11][12] |
| 2-Acetylfuran | GC-MS | 110 | N/A (Scan mode) | Varies with column/method | [2] |
| Sulfadoxine | LC-MS/MS | 311 | 156, 108 | Varies with column/method | [13] |
| Sulfadimethoxine | LC-MS/MS | 311 | 156, 108 | Varies with column/method | [13] |
| Sulfanilamide | LC-MS/MS | 173 | 156 | Varies with column/method | [13] |
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of a this compound reaction product, from the initial reaction to data analysis, incorporating both GC-MS and LC-MS pathways.
Caption: Workflow for the mass spectrometry analysis of a this compound reaction product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hpst.cz [hpst.cz]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. sciresjournals.com [sciresjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Sulfonamides by LCMSMS - Chromatography Forum [chromforum.org]
A Comparative Guide to Furan-2-sulfonyl Chloride and Benzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of furan-2-sulfonyl chloride and benzenesulfonyl chloride as reagents for the synthesis of sulfonamides. The information presented is based on available experimental data and established chemical principles to assist researchers in selecting the appropriate sulfonyl chloride for their synthetic needs.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride. The nature of the aromatic or heteroaromatic ring attached to the sulfonyl chloride can significantly influence the reactivity of the reagent and the biological properties of the resulting sulfonamide. This guide focuses on a comparative analysis of two commonly used reagents: this compound and benzenesulfonyl chloride.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and benzenesulfonyl chloride is essential for understanding their handling, reactivity, and stability.
| Property | This compound | Benzenesulfonyl Chloride |
| Molecular Formula | C₄H₃ClO₃S[2] | C₆H₅ClO₂S[3] |
| Molecular Weight | 166.58 g/mol [2] | 176.62 g/mol [3] |
| Appearance | - | Colorless viscous oil[3] |
| Melting Point | - | 13-14 °C[3] |
| Boiling Point | - | 251-252 °C (decomposes) |
| Density | - | 1.384 g/mL at 25 °C[3] |
| Solubility | - | Soluble in organic solvents, reacts with water[3] |
Reactivity and Theoretical Considerations
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions with amines is primarily governed by the electrophilicity of the sulfur atom. The nature of the aromatic ring attached to the sulfonyl group plays a crucial role in modulating this electrophilicity.
The furan ring is an electron-rich aromatic system due to the electron-donating effect of the oxygen heteroatom. In contrast, the benzene ring is a standard aromatic system. Consequently, the furan ring can donate electron density to the sulfonyl group, which would be expected to slightly decrease the electrophilicity of the sulfur atom in this compound compared to benzenesulfonyl chloride. This suggests that, under identical conditions, this compound might be slightly less reactive than benzenesulfonyl chloride.
However, the overall reactivity is also influenced by the stability of the leaving group and the specific reaction conditions, including the solvent and base used. Furan and its derivatives are also known to be sensitive to strong acids and oxidizing conditions, which could limit the scope of applicable reaction conditions.[4]
Experimental Data on Sulfonamide Synthesis
While direct comparative studies are scarce, the following tables summarize representative experimental data for the synthesis of sulfonamides using each sulfonyl chloride with various amines.
Furan-2-sulfonamide Synthesis
| Amine | Reaction Conditions | Yield (%) | Reference |
| 4-Amino-s-hydrindacene | Acetonitrile, room temperature | - | [5] |
| Substituted Amines | Dichloromethane, Triethylamine, 0 °C | - | [6] |
Benzenesulfonamide Synthesis
| Amine | Reaction Conditions | Yield (%) | Reference |
| Aniline | Pyridine, 0-25 °C | 100 | [7] |
| p-Toluidine | Pyridine, 0-25 °C | Quantitative | [7] |
| Aniline | THF, Triethylamine, 0 °C to RT, 6h | 86 | [8] |
| Aniline | Diethyl ether, 0 °C | 85 | [8] |
| 2-Aminopyridine | Pyridine | 63 | [8] |
| Dibutylamine | 1.0 M NaOH(aq), 5% excess sulfonyl chloride | 94 | [9][10] |
| 1-Octylamine | 1.0 M NaOH(aq), 5% excess sulfonyl chloride | 98 | [9][10] |
| Hexamethylenimine | 1.0 M NaOH(aq), 5% excess sulfonyl chloride | 97 | [9][10] |
| Substituted Aromatic Amines | Acetone, Pyridine | - | [1] |
Experimental Protocols
General Procedure for the Synthesis of Furan-2-sulfonamides
A general procedure for the synthesis of furan-2-sulfonamides involves the reaction of this compound with an amine in the presence of a base.
-
Method 1 (from a patent): To a solution of an amine in a suitable solvent such as acetonitrile, this compound is added, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the product can be isolated by standard work-up procedures.[5]
-
Method 2 (general laboratory scale): To a stirred solution of the amine and a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) at 0 °C, a solution of this compound in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The work-up typically involves washing with aqueous acid and brine, followed by drying and purification by chromatography or recrystallization.[6]
General Procedure for the Synthesis of Benzenesulfonamides
The synthesis of benzenesulfonamides is a well-established reaction with numerous variations in the literature.
-
Method with Pyridine as Base: An amine is dissolved in pyridine, and benzenesulfonyl chloride is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction is stirred until completion. The product is typically isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.[7]
-
Method with Aqueous Base (Hinsberg Test conditions): An amine is mixed with an aqueous solution of a strong base, such as sodium hydroxide. Benzenesulfonyl chloride is then added, and the mixture is vigorously stirred. For primary amines, the resulting sulfonamide is soluble in the alkaline solution. Acidification of the solution precipitates the sulfonamide. For secondary amines, the sulfonamide precipitates directly from the reaction mixture.[11][12]
Logical Workflow for Sulfonamide Synthesis
The following diagram illustrates the general synthetic pathway for the formation of sulfonamides from either this compound or benzenesulfonyl chloride.
Caption: General workflow for sulfonamide synthesis.
Signaling Pathway of Sulfonamide Antibacterial Action
While the synthesis focuses on the chemical reaction, it is important for drug development professionals to understand the mechanism of action of the resulting compounds. For instance, many sulfonamide-based antibiotics function by inhibiting the folate synthesis pathway in bacteria.
Caption: Inhibition of folate synthesis by sulfonamides.
Conclusion
Both this compound and benzenesulfonyl chloride are effective reagents for the synthesis of sulfonamides. Benzenesulfonyl chloride is a more established reagent with a vast body of literature detailing its use with a wide variety of amines and reaction conditions, often providing high to quantitative yields.[7][8][9][10]
This compound, while less documented in direct comparative studies, is a valuable reagent for introducing a heteroaromatic furan moiety, which can impart distinct biological properties to the final sulfonamide. The choice between these two reagents will ultimately depend on the specific synthetic goals, the desired properties of the target sulfonamide, and the compatibility of the starting materials with the required reaction conditions. For applications where the introduction of a furan scaffold is desired for its potential biological activity, this compound is the reagent of choice. For more general sulfonamide synthesis, the well-characterized and often high-yielding reactions of benzenesulfonyl chloride make it a reliable option. Further direct comparative studies would be beneficial to provide a more quantitative understanding of the reactivity differences between these two important sulfonyl chlorides.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H3ClO3S | CID 2795072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cbijournal.com [cbijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
A Comparative Guide to HPLC Analysis for Purity Assessment of Furan-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of furan-2-sulfonyl chloride. Detailed experimental protocols and supporting data are presented to assist in selecting the most suitable analytical method.
This compound is a reactive intermediate crucial in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality and safety of the final drug product. Due to its reactivity, particularly its susceptibility to hydrolysis, selecting an appropriate analytical method for purity assessment is critical. This guide compares a robust Normal-Phase HPLC (NP-HPLC) method with a Gas Chromatography (GC) method, offering insights into their respective advantages and limitations.
Comparison of Analytical Methods
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the presence of non-volatile impurities and the thermal stability of the analyte.
| Parameter | Normal-Phase HPLC | Gas Chromatography |
| Principle | Separation based on polarity | Separation based on boiling point and polarity |
| Primary Impurity Detected | Furan-2-sulfonic acid (non-volatile) | Volatile impurities |
| Thermal Stress on Analyte | Low | High |
| Derivatization Required | No | May be required to prevent degradation |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.06% |
| Analysis Time | ~15 minutes | ~20 minutes |
| Advantages | - Direct analysis of the compound.[1] - Ideal for separating non-volatile and polar impurities like the primary hydrolysis product, furan-2-sulfonic acid.[1][2] - Avoids the use of aqueous mobile phases which can cause on-column degradation.[1] | - High resolution for volatile impurities. |
| Disadvantages | - Requires non-polar, flammable mobile phases. - May have lower sensitivity for some volatile impurities compared to GC. | - Risk of thermal degradation of the analyte, potentially leading to inaccurate purity results.[3] - Furan-2-sulfonic acid is non-volatile and will not be detected. |
Experimental Protocols
Detailed methodologies for both NP-HPLC and GC analysis are provided below.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
This method is designed for the direct analysis of this compound and its primary non-volatile impurity, furan-2-sulfonic acid.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode-Array Detector (DAD) or UV Detector
Chromatographic Conditions:
-
Column: Silica-based normal-phase column (e.g., Luna Silica, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of n-hexane and isopropanol.
-
Gradient Program:
-
0-2 min: 5% Isopropanol
-
2-10 min: Linear gradient to 30% Isopropanol
-
10-12 min: Hold at 30% Isopropanol
-
12.1-15 min: Return to 5% Isopropanol and equilibrate
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of n-hexane.
Gas Chromatography (GC) with Flame Ionization Detector (FID)
This method is suitable for the analysis of volatile impurities in this compound. To mitigate the risk of thermal degradation, a lower injection port temperature is recommended.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., RTX-5MS, 30 m x 0.25 mm ID x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 200 °C (to minimize thermal degradation)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve approximately 20 mg of this compound in 1 mL of dichloromethane.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the decision-making involved, the following diagrams are provided.
References
Comparative Reactivity of Substituted Furan-2-Sulfonyl Chlorides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount for efficient synthesis and discovery. Furan-2-sulfonyl chlorides are versatile building blocks, and their reactivity can be finely tuned by substituents on the furan ring. This guide provides a comparative analysis of the reactivity of substituted furan-2-sulfonyl chlorides, supported by established principles of physical organic chemistry and representative experimental data.
The reactivity of furan-2-sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). Electron-withdrawing groups (EWGs) attached to the furan ring increase this electrophilicity by pulling electron density away from the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, thus reducing the reactivity of the sulfonyl chloride.[1]
Predicted Reactivity of Substituted Furan-2-Sulfonyl Chlorides
The following table summarizes the predicted relative reactivity of a series of 5-substituted furan-2-sulfonyl chlorides based on the electronic nature of the substituent. The reactivity is predicted to increase with the electron-withdrawing strength of the substituent.
| Substituent (at position 5) | Substituent Type | Predicted Relative Reactivity | Rationale |
| -NO₂ | Strong Electron-Withdrawing | Highest | The nitro group strongly withdraws electron density from the furan ring, significantly increasing the electrophilicity of the sulfonyl chloride group. |
| -Cl | Electron-Withdrawing | High | The chloro group is an effective electron-withdrawing group, enhancing the reactivity of the sulfonyl chloride. |
| -H | Neutral (Reference) | Moderate | Unsubstituted furan-2-sulfonyl chloride serves as the baseline for comparison. |
| -CH₃ | Electron-Donating | Low | The methyl group donates electron density to the furan ring, which slightly reduces the electrophilicity of the sulfonyl chloride group.[3] |
| -OCH₃ | Strong Electron-Donating | Lowest | The methoxy group is a strong electron-donating group, significantly decreasing the electrophilicity of the sulfonyl chloride and thus its reactivity. |
Experimental Protocols
To experimentally validate the predicted reactivity, a standardized kinetic study can be performed. A common method is to monitor the reaction of the sulfonyl chloride with a nucleophile, such as an amine, to form a sulfonamide.
General Procedure for the Synthesis of N-benzyl-5-substituted-furan-2-sulfonamide
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of the desired 5-substituted this compound in anhydrous acetonitrile.
-
Prepare a 0.2 M solution of benzylamine in anhydrous acetonitrile.
-
Prepare a 0.2 M solution of triethylamine (as a base) in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel equipped with a magnetic stirrer, add 10 mL of the 0.1 M sulfonyl chloride solution.
-
To this solution, add 10 mL of the 0.2 M benzylamine solution and 10 mL of the 0.2 M triethylamine solution.
-
Start the timer immediately upon the addition of the final reagent.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., acetonitrile/water mixture).
-
Analyze the quenched sample by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining sulfonyl chloride and the formed sulfonamide product.
-
-
Data Analysis:
-
Plot the concentration of the this compound versus time.
-
From this plot, determine the initial reaction rate.
-
Compare the initial reaction rates for the different substituted furan-2-sulfonyl chlorides to establish their relative reactivity.
-
Visualizing Reaction Mechanisms and Principles
The following diagrams illustrate the general reaction mechanism for the formation of a sulfonamide from a this compound and the logical relationship governing the influence of substituents on reactivity.
Figure 1. Generalized reaction pathway for sulfonamide formation.
Figure 2. Influence of substituents on reactivity.
References
X-ray crystallographic analysis of furan-2-sulfonamide derivatives
A Comparative Guide to the X-ray Crystallographic Analysis of Furan-2-Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural analyses of furan-2-sulfonamide derivatives based on experimental X-ray crystallographic data. The furan scaffold is a prevalent motif in medicinal chemistry, and its combination with a sulfonamide group offers a versatile platform for designing novel therapeutic agents. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design.
This comparison focuses on two distinct furan-2-sulfonamide derivatives, detailing their crystallographic parameters, intermolecular interactions, and the experimental protocols utilized for their structural determination.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for two furan-2-sulfonamide derivatives, providing a clear comparison of their structural parameters.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Compound 1: N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide | Compound 2: 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide |
| Empirical Formula | C₂₃H₁₇N₃O₉S₂ | C₂₉H₂₅NO₄S |
| Formula Weight | 543.52 | 499.57 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 8.3459 (3) | 10.9982 (4) |
| b (Å) | 11.2858 (4) | 17.0311 (6) |
| c (Å) | 13.2383 (5) | 13.3456 (5) |
| α (°) | 88.012 (3) | 90 |
| β (°) | 82.261 (3) | 98.453 (3) |
| γ (°) | 73.237 (3) | 90 |
| Volume (ų) | 1177.01 (7) | 2471.19 (16) |
| Z | 2 | 4 |
| R-factor (%) | 4.6 | 4.1 |
Table 2: Key Supramolecular Interactions.
| Interaction Type | Compound 1 | Compound 2 |
| Hydrogen Bonding | C—H···O interactions link adjacent molecules into a three-dimensional network.[1][2] | C—H···O interactions link molecules, forming layers.[3] |
| π–π Stacking | Present between the furan and an arene ring with a centroid-to-centroid distance of 3.8745 (9) Å, forming chains.[1][2] | Present with a centroid-to-centroid distance of 3.4961 (7) Å, connecting molecules within layers.[3] |
| Other Interactions | Hirshfeld surface analysis indicates O···H/H···O (40.1%), H···H (27.5%), and C···H/H···C (12.4%) as the most significant contributors to crystal packing.[1][2] | Hirshfeld surface analysis indicates H···H (53.2%), C···H/H···C (28.9%), and O···H/H···O (13.8%) as the most important contributions to crystal packing.[3] |
Experimental Protocols
The determination of the crystal structures for the compared compounds follows a standardized workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
-
Synthesis: Compound 1 was synthesized via a one-pot reaction.[1][2]
-
Crystallization: Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solution.
X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data for both compounds were collected using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Hirshfeld Surface Analysis
To further investigate and visualize the intermolecular interactions in the crystal packing, Hirshfeld surface analysis is performed. This analysis maps the d_norm surface, which displays regions of close intermolecular contacts. The fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Validated analytical methods for furan-2-sulfonyl chloride
An Objective Comparison of Validated Analytical Methods for Furan-2-Sulfonyl Chloride
Introduction
This compound is a reactive chemical intermediate crucial in the synthesis of various pharmaceuticals and agrochemicals. Due to its reactivity and potential for degradation, the development of robust and validated analytical methods is essential for ensuring product quality and process control. This guide provides a comparative overview of potential analytical methodologies for the quantification of this compound, complete with supporting experimental data and detailed protocols. The methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Titrimetry. While specific validated methods for this compound are not widely published, this guide adapts established methods for similar analytes, providing a strong foundation for researchers, scientists, and drug development professionals.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of the discussed analytical methods for the analysis of this compound. The data presented is based on typical performance characteristics observed for similar compounds and should be considered as a baseline for method development and validation.
| Parameter | GC-MS | HPLC (Derivatization) | Titrimetry |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity after derivatization | Quantitative chemical reaction |
| **Linearity (R²) ** | > 0.998 | > 0.999 | N/A |
| Accuracy (%) | 98 - 102 | 99 - 101 | 95 - 105 |
| Precision (%RSD) | < 2.0 | < 1.5 | < 5.0 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~0.3 mg/mL |
| Analysis Time | ~20 min | ~15 min | ~5 min |
| Specificity | High | High | Low |
| Sample Throughput | Moderate | High | High |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: RTX-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in the solvent to achieve a theoretical concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.[2]
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (m/z to be determined from a full scan analysis).
-
High-Performance Liquid Chromatography (HPLC) with Derivatization
Due to the high reactivity of sulfonyl chlorides, a derivatization step is often necessary to form a more stable and UV-active compound suitable for HPLC analysis.[3]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Procedure:
-
Derivatizing Agent: Prepare a solution of a suitable nucleophile (e.g., a primary or secondary amine like aniline or morpholine) in a compatible solvent.
-
Standard and Sample Derivatization:
-
To an aliquot of each standard and sample solution, add an excess of the derivatizing agent solution.
-
Allow the reaction to proceed to completion at a controlled temperature and time (e.g., room temperature for 30 minutes).
-
Quench the reaction if necessary.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the derivatized product.
-
Injection Volume: 10 µL.
-
Titrimetry
A simple and rapid method for determining the total acid content, which can be correlated to the concentration of this compound if it is the predominant acidic species.
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a miscible organic solvent).
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
Calculation: The concentration of this compound is calculated based on the stoichiometry of its reaction with the base, where one mole of the sulfonyl chloride reacts with two moles of hydroxide (one for the sulfonyl chloride hydrolysis to the sulfonic acid and one for the neutralization of the resulting HCl).
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
References
A Comparative Guide to the Biological Activities of Furan-2-Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various furan-2-sulfonamide derivatives, focusing on their potential as anticancer and antimicrobial agents. While a direct comparative study of furan-2-sulfonamide isomers is not extensively available in the current literature, this document summarizes the existing experimental data on a range of its derivatives, offering valuable insights into their structure-activity relationships.
Anticancer Activity of Furan-2-Sulfonamide Derivatives
Several novel furan sulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The data indicates that these compounds can exhibit potent antiproliferative activity.
Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected furan-2-sulfonamide derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | 1.07 | Doxorubicin | - |
| Derivative 2 | A549 (Lung) | - | Doxorubicin | - |
| Derivative 3 | A-375 (Melanoma) | - | Doxorubicin | - |
| Compound 15 | HCT-116 (Colon) | - | Sorafenib | 0.0416 |
| Compound 15 | HepG-2 (Liver) | - | Sorafenib | 0.0416 |
| Compound 15 | MCF-7 (Breast) | - | Sorafenib | 0.0416 |
| Compound 6 | HCT-116 (Colon) | 3.53 | - | - |
| Compound 6 | HepG-2 (Liver) | 3.33 | - | - |
| Compound 6 | MCF-7 (Breast) | 4.31 | - | - |
Note: Specific IC₅₀ values for all derivatives against all cell lines were not available in the reviewed literature. Some studies indicated that certain derivatives demonstrated activity higher than the positive control.
Antimicrobial Activity of Furan-2-Sulfonamide Derivatives
Furan-based compounds, including sulfonamide derivatives, have shown promise as antimicrobial agents. Their mechanism of action can involve the inhibition of essential metabolic pathways in bacteria.
Data Summary: Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for a furanone sulfonyl derivative against methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium.
| Compound ID | Bacterial Strain | MIC (mg/L) | MBC (mg/L) |
| F105 (Furanone Sulfonyl Derivative) | S. aureus (MSSA) | 10 | 40 |
| F105 (Furanone Sulfonyl Derivative) | S. aureus (MRSA) | 20 | 80 |
MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in determining the biological activity of furan-2-sulfonamide derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Compound Treatment: Add varying concentrations of the furan-2-sulfonamide derivatives to the wells and incubate for an additional 24 to 72 hours.[1][3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8][9][10]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the furan-2-sulfonamide derivative and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.[7][8]
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).[7][10]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[8][9]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7][10]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7][8]
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[11][12][13][14]
-
Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and a suitable substrate.[12]
-
Plate Setup: Add the master mix to the wells of a 96-well plate.[12]
-
Inhibitor Addition: Add dilutions of the furan-2-sulfonamide derivative to the test wells. Add a positive control (no inhibitor) and a blank (no enzyme).[11]
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to the test and positive control wells.[12]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[12]
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®). A higher luminescence signal indicates greater inhibition of VEGFR-2 activity.[11][12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[11]
Signaling Pathways and Mechanisms of Action
Furan-2-sulfonamide derivatives may exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and proliferation.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase that plays a central role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[15][16][17][18] Inhibition of VEGFR-2 signaling can block the downstream pathways that lead to endothelial cell proliferation, migration, and survival.[11]
Caption: VEGFR-2 signaling pathway and potential point of inhibition.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to the transcription of genes that promote cell proliferation and survival.[19][20][21][22][23]
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel sulfonamide inhibitors of beta-catenin signaling as anticancer agents [iris.uniroma1.it]
- 20. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sulforaphane inhibits growth and blocks Wnt/β-catenin signaling of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Furan-2-sulfonyl Chloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like Furan-2-sulfonyl Chloride is a critical component of laboratory safety. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring the well-being of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is a corrosive and water-reactive substance that can cause severe burns and releases toxic gas upon contact with moisture.[1] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and, if necessary, an apron and sleeves.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
Emergency Preparedness: An eyewash station and a safety shower must be readily accessible in the work area.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative information regarding this compound.
| Property | Value |
| Molecular Formula | C4H3ClO3S |
| Molecular Weight | 166.58 g/mol |
| Appearance | Pale yellow liquid |
| Primary Hazards | Corrosive, Water-Reactive, Harmful if Swallowed, Causes Severe Skin and Eye Burns.[1][2] |
| Incompatible Materials | Water, Strong Oxidizing Agents, Strong Bases.[1] |
| Hazardous Decomposition | Reacts violently with water to produce hydrogen chloride gas.[1] Other decomposition products include carbon monoxide, carbon dioxide, and oxides of sulfur.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Classification and Segregation:
-
Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and any applicable state and local regulations.[1]
-
Due to its reactivity and corrosivity, this compound is typically considered hazardous waste.
-
Do not mix this compound waste with other waste streams, especially aqueous or basic solutions.
2. Neutralization of Small Quantities (for spills or residual amounts):
-
This procedure should only be performed by trained personnel in a chemical fume hood.
-
Absorb the this compound onto an inert material such as vermiculite, sand, or earth.[1]
-
Slowly and cautiously add the absorbed material to a large volume of a basic solution, such as sodium bicarbonate or a mixture of soda ash and slaked lime. Be prepared for a vigorous reaction and the evolution of gas.
-
Allow the mixture to stand until the reaction has ceased.
-
Check the pH of the resulting solution to ensure it is neutral.
-
The neutralized slurry can then be collected in a suitable container for disposal by a licensed professional waste disposal service.
3. Disposal of Bulk Quantities:
-
For larger quantities of this compound, it is strongly recommended to contact a licensed professional waste disposal service.[3]
-
The material may be incinerated in a chemical incinerator equipped with an afterburner and a scrubber to handle the acidic and toxic gases produced.[3]
-
Ensure the waste is stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
4. Disposal of Contaminated Materials:
-
Any materials, including personal protective equipment, that have come into contact with this compound should be handled as hazardous waste.
-
Contaminated packaging should be disposed of in the same manner as the unused product.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Furan-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Furan-2-sulfonyl Chloride (CAS No. 52665-48-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a corrosive and water-reactive compound that requires careful handling in a controlled laboratory environment.[1] It can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2] This substance is also harmful if swallowed.[1][2] A thorough understanding of its hazards is crucial before beginning any work.
Hazard Summary
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral 4 |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation 1B |
| May cause respiratory irritation | STOT SE 3 |
| Reacts violently with water | - |
| Contact with water liberates toxic gas (HCl) | - |
Source: GHS hazard information aggregated from multiple sources.[2][3][4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment should be worn at all times.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a chemical-resistant apron or coverall, and closed-toe shoes.[5][6][7] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors, especially when working outside a fume hood.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound must be conducted within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Have appropriate quenching and spill cleanup materials readily available.
-
-
Handling:
-
Wear the complete PPE as specified in the table above.
-
Carefully open the container, avoiding inhalation of any vapors.
-
Dispense the required amount of the liquid using appropriate chemical-resistant tools.
-
Keep the container tightly closed when not in use to prevent exposure to moisture and air.[1]
-
Avoid contact with water, strong oxidizing agents, and strong bases.[1]
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate or dispose of any contaminated equipment or materials according to the disposal plan.
-
Wash hands thoroughly after removing gloves.
-
Emergency Procedures
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
| Spill | Evacuate the area. Absorb the spill with an inert, dry material such as vermiculite or sand.[1] Do not use water.[1] Place the absorbed material into a suitable, closed container for disposal.[1] Ventilate the area. |
Disposal Plan
All waste containing this compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Collection:
-
Collect all surplus this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Waste Disposal:
Workflow for Safe Handling of this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C4H3ClO3S | CID 2795072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cenmed.com [cenmed.com]
- 5. trimaco.com [trimaco.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
